molecular formula C9H18O2 B12363969 Isopentyl isobutyrate-d7

Isopentyl isobutyrate-d7

Cat. No.: B12363969
M. Wt: 165.28 g/mol
InChI Key: VFTGLSWXJMRZNB-BGBULBDISA-N
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Description

Isopentyl isobutyrate-d7 is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 165.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H18O2

Molecular Weight

165.28 g/mol

IUPAC Name

3-methylbutyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate

InChI

InChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3/i3D3,4D3,8D

InChI Key

VFTGLSWXJMRZNB-BGBULBDISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)OCCC(C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCOC(=O)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Isopentyl Isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Isopentyl Isobutyrate-d7, a deuterated analog of isopentyl isobutyrate. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification. This document outlines a feasible synthetic route, detailed experimental protocols, and methods for purification.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Fischer esterification reaction. This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] In this case, Isobutyric acid-d7 serves as the deuterated carboxylic acid, and isopentyl alcohol is the corresponding alcohol.

The overall reaction is as follows:

CD₃CD(CD₃)COOH + (CH₃)₂CHCH₂CH₂OH --(H⁺)--> CD₃CD(CD₃)COOCH₂CH₂(CH₃)₂ + H₂O

Starting Materials:

The key deuterated starting material is Isobutyric-d7 acid (2-Methylpropionic-d7 acid).[4][5][6][7] This is commercially available from various suppliers. Isopentyl alcohol (3-methyl-1-butanol) is a common and readily available reagent.[8][9]

Experimental Protocol: Fischer Esterification

This protocol is adapted from established methods for the synthesis of similar esters, such as isopentyl acetate.[1][3][10][11]

Materials:

  • Isobutyric-d7 acid (CD₃CD(CD₃)CO₂H)

  • Isopentyl alcohol ((CH₃)₂CHCH₂CH₂OH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)[12]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 5% Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Diethyl Ether (or other suitable extraction solvent)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine Isobutyric-d7 acid and a molar excess of isopentyl alcohol. Using an excess of one reactant can help drive the equilibrium towards the product side.[2][3]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the mixture with swirling.[1][12] This reaction is exothermic.

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux for 1-2 hours.[10][13][14] The reflux allows the reaction to proceed at the boiling point of the solvent without loss of volatile materials.[12][15]

  • Cooling and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with a saturated sodium chloride solution (brine) to aid in the separation of the layers and remove residual water.[1][3][10] Be cautious during the bicarbonate wash as it will produce carbon dioxide gas, which can cause pressure buildup in the separatory funnel.[10][12]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[2][13]

  • Solvent Removal: If an extraction solvent was used, remove it under reduced pressure using a rotary evaporator.

Purification of this compound

The primary method for purifying the crude this compound is fractional distillation.[2][13]

Procedure:

  • Distillation Setup: Assemble a simple or fractional distillation apparatus.

  • Distillation: Carefully distill the crude product. Collect the fraction that boils at the expected boiling point of Isopentyl Isobutyrate. The boiling point of the non-deuterated analog is approximately 153-154 °C.[5] The deuterated version is expected to have a very similar boiling point.

  • Characterization: The purity of the final product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and isotopic enrichment, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and deuterium (B1214612) incorporation.

Data Presentation

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
Isobutyric-d7 acidC₄HD₇O₂95.15153-154
Isopentyl alcoholC₅H₁₂O88.15131.6
Isopentyl isobutyrateC₉H₁₈O₂158.24~153-154 (estimated)
This compoundC₉H₁₁D₇O₂165.28~153-154 (estimated)

Note: Boiling point for the deuterated ester is an estimate based on the non-deuterated analog.[5]

Experimental Workflow Diagram

Synthesis_Purification_Workflow Reactants Isobutyric acid-d7 + Isopentyl alcohol Reflux Reflux (1-2 hours) Reactants->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reflux->Workup Drying Drying (Na₂SO₄) Workup->Drying Crude_Product Crude Isopentyl Isobutyrate-d7 Drying->Crude_Product Purification Fractional Distillation Crude_Product->Purification Final_Product Pure Isopentyl Isobutyrate-d7 Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

Isopentyl Isobutyrate-d7: A Technical Guide for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Isopentyl isobutyrate-d7 is the deuterated form of isopentyl isobutyrate, a compound often used in flavor and fragrance studies. In the realm of analytical chemistry and drug development, its deuterated counterpart serves as an invaluable tool, primarily as an internal standard for quantitative analyses. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the non-labeled analyte in mass spectrometry-based assays without significantly altering its chemical properties.

This guide provides core technical data, a detailed experimental protocol for its application, and a visual representation of the analytical workflow for researchers, scientists, and drug development professionals.

Core Compound Data

The fundamental quantitative data for this compound are summarized below.

ParameterValue
CAS Number 1335401-86-9[1][2][3]
Molecular Formula C₉H₁₁D₇O₂[1][2][3]
Molecular Weight 165.28 g/mol [1][2][3]

Application in Quantitative Analysis

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry.[1][4] They co-elute with the target analyte and experience similar effects during sample extraction, derivatization, and ionization.[4] This behavior allows them to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby significantly enhancing the accuracy and precision of quantification.[1][3] This is a critical requirement in regulated bioanalytical studies and for making pivotal decisions in drug development.

Experimental Protocol: Quantification of a Target Analyte in a Biological Matrix using GC-MS with a Deuterated Internal Standard

This protocol outlines a general methodology for the quantification of a non-labeled target analyte in a plasma sample using this compound as an internal standard (IS). This procedure is representative of a typical workflow in a drug metabolism or pharmacokinetic study.

1. Objective: To accurately quantify the concentration of a target analyte in plasma samples by correcting for analytical variability using a deuterated internal standard.

2. Materials and Reagents:

  • Target Analyte Reference Standard

  • This compound (Internal Standard)

  • Blank Human Plasma (with appropriate anticoagulant)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Deionized Water

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

3. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions (for Calibration Curve): Prepare a series of dilutions from the Analyte Stock Solution using a 50:50 mixture of methanol and water to create calibration standards at concentrations ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

  • Internal Standard Working Solution (ISWS): Dilute the Internal Standard Stock Solution with acetonitrile to a final concentration appropriate for the assay (e.g., 50 ng/mL). This concentration should yield a stable and reproducible signal in the mass spectrometer.

4. Sample Preparation (Protein Precipitation):

  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown study samples.

  • To each tube, add 50 µL of the corresponding sample (blank plasma, plasma spiked with calibration standards, or study sample).

  • Add 150 µL of the Internal Standard Working Solution (ISWS) to every tube (except for the blank matrix sample, to which 150 µL of ACN without IS is added).

  • Vortex each tube vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • The samples are now ready for GC-MS or LC-MS/MS analysis.

5. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: Select a column appropriate for the analyte's volatility and polarity (e.g., a DB-5ms or equivalent).

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Program: Optimize the temperature ramp to ensure separation of the analyte from matrix components.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Scan Mode: Selected Ion Monitoring (SIM) to monitor specific, high-abundance, and unique ions for both the target analyte and this compound.

6. Data Analysis:

  • Integrate the peak areas for the selected ions of the target analyte and the internal standard (this compound).

  • Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Perform a linear regression analysis (typically with a 1/x² weighting) on the calibration curve. The regression coefficient (r²) should be ≥ 0.99.[5]

  • Determine the concentration of the analyte in the unknown samples by interpolating their calculated PAR values from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the quantitative analysis workflow described in the protocol.

G cluster_prep Phase 1: Preparation cluster_sampling Phase 2: Sample Processing cluster_analysis Phase 3: Instrumental Analysis & Data Processing A Prepare Analyte Calibration Standards C Aliquot 50 µL of Sample (Blank, Standard, or Unknown) A->C B Prepare Internal Standard Working Solution (ISWS) D Add 150 µL of ISWS (Protein Precipitation) B->D C->D E Vortex & Centrifuge D->E F Transfer Supernatant to Autosampler Vial E->F G Inject into GC-MS (or LC-MS/MS) F->G H Acquire Data (Selected Ion Monitoring) G->H I Calculate Peak Area Ratio (Analyte / IS) H->I J Construct Calibration Curve I->J K Quantify Unknown Samples J->K

Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.

References

Data Presentation: Isotopic Purity of Isopentyl isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isotopic Purity Assessment of Isopentyl isobutyrate-d7

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount for the accuracy and reliability of experimental outcomes. This guide provides a comprehensive overview of the methodologies employed to assess the isotopic purity of this compound, a deuterated internal standard crucial for quantitative analysis.

The isotopic purity of a deuterated compound is a critical factor in its application, particularly as an internal standard in mass spectrometry-based assays. The following tables summarize representative quantitative data for a high-quality batch of this compound.

Table 1: Summary of Isotopic Purity and Enrichment

ParameterValueMethod of Analysis
Chemical Purity (by GC/HPLC)>99.5%Gas/High-Performance Liquid Chromatography
Isotopic Enrichment 99.3% Mass Spectrometry
Deuterium (B1214612) Incorporation>99% at specified positionsNuclear Magnetic Resonance (NMR)

Table 2: Isotopic Distribution of this compound

IsotopologueRelative Abundance (%)Method of Analysis
d799.30%Mass Spectrometry
d60.60%Mass Spectrometry
d50.05%Mass Spectrometry
d4<0.01%Mass Spectrometry
d3<0.01%Mass Spectrometry
d2<0.01%Mass Spectrometry
d1<0.01%Mass Spectrometry
d0 (unlabeled)<0.01%Mass Spectrometry

Experimental Protocols

The determination of isotopic purity and the confirmation of deuterium labeling locations are primarily achieved through a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

Mass Spectrometry for Isotopic Enrichment

Objective: To determine the percentage of the deuterated species relative to all isotopic variants.[4]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration appropriate for the mass spectrometer, typically in the low µg/mL to ng/mL range.[4]

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ionization source like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) is utilized.[5][6]

  • Infusion and Data Acquisition: The sample solution is introduced into the mass spectrometer. Full-scan mass spectra are acquired over a mass range that encompasses the molecular ions of both unlabeled Isopentyl isobutyrate and this compound.[4]

  • Data Analysis: The resulting mass spectrum will display a cluster of peaks corresponding to the different isotopic species (d0 to d7). The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak. The isotopic enrichment is calculated as the percentage of the d7 isotopologue relative to the sum of all isotopologues. Corrections for the natural abundance of isotopes (e.g., ¹³C) should be applied for accurate quantification.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation

Objective: To confirm the specific atomic positions of deuterium incorporation and the structural integrity of the molecule.[4]

Methodology:

  • Sample Preparation: A sufficient amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).[2][6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.[2][6]

  • Data Acquisition: A standard proton (¹H) NMR spectrum is acquired.

  • Data Analysis: The ¹H NMR spectrum of a successfully deuterated this compound will show a significant reduction or complete disappearance of signals corresponding to the protons at the deuterated positions. By comparing the integration of these residual proton signals to the integration of a signal from a non-deuterated position within the molecule (or to an internal standard), the percentage of deuterium incorporation at each site can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isotopic purity assessment of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation cluster_results Final Assessment Sample This compound Prep_MS Dissolve in Methanol/Acetonitrile Sample->Prep_MS Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR MS High-Resolution Mass Spectrometry (HR-MS) Prep_MS->MS NMR High-Field NMR Spectroscopy Prep_NMR->NMR MS_Data Determine Relative Abundance of Isotopologues MS->MS_Data NMR_Data Quantify Residual Proton Signals NMR->NMR_Data Enrichment Isotopic Enrichment (e.g., 99.3% d7) MS_Data->Enrichment Incorporation Deuterium Incorporation (>99% at specific sites) NMR_Data->Incorporation

Caption: Workflow for Isotopic Purity Assessment of this compound.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly within the complex biological matrices encountered in drug development and clinical research, the pursuit of the highest accuracy and precision is paramount. The use of internal standards is a fundamental strategy to control for variability throughout the analytical workflow. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard, offering significant advantages over their non-labeled counterparts or structural analogs.[1] This in-depth technical guide explores the core principles, applications, and methodologies associated with the use of deuterated internal standards in mass spectrometry, providing a comprehensive resource for achieving robust and reliable quantitative data.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[2] This subtle alteration in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[2][3]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it serves as a perfect mimic for the analyte.[2] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration, even in the presence of significant analytical variability.[2]

Advantages in Quantitative Analysis

The primary advantage of employing deuterated internal standards is the significant improvement in analytical accuracy and precision.[4] They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow:

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5] Since the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[5]

  • Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be inconsistent. A deuterated internal standard, added at the beginning of the extraction process, experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.[5]

  • Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability. The use of a deuterated internal standard normalizes these variations, leading to more precise and reproducible results.[5]

Quantitative Data Presentation

The superiority of deuterated internal standards over structural analogs or analysis without an internal standard is well-documented. The following tables summarize quantitative data from various studies, highlighting the enhanced performance achieved with deuterated standards.

Table 1: Comparison of Assay Precision with Deuterated vs. Analog Internal Standard

Quality Control LevelAnalyte Concentration (ng/mL)%CV with Deuterated IS%CV with Analog IS
Low54.28.9
Medium503.16.5
High2002.55.3

This data illustrates a significant improvement in precision (lower %CV) when using a deuterated internal standard compared to a structural analogue.[6]

Table 2: Impact of Internal Standard on Accuracy and Precision in Complex Matrices

AnalyteMatrixInternal StandardAccuracy (%)RSD (%)
DimethoateCannabis FlowerNone38.552.3
DimethoateCannabis FlowerDeuterated Analog98.212.1
CarbofuranGummy BearNone45.158.7
CarbofuranGummy BearDeuterated Analog103.59.8

This table demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples. Without the internal standard, accuracy is poor and variability is high.[7]

Table 3: Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)

AnalyteRecovery (%)Matrix Effect (%)
Anandamide (AEA)85.378.9 (Suppression)
2-Arachidonoylglycerol (2-AG)92.1115.4 (Enhancement)
Oleoylethanolamide (OEA)79.585.2 (Suppression)
Palmitoylethanolamide (PEA)88.795.6 (Minor Suppression)

This table shows typical recovery and matrix effect values for several analytes using deuterated internal standards. While there is still some matrix effect observed, the use of the deuterated standard allows for its correction, leading to accurate quantification.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of deuterated standards in mass spectrometry.

Sample Preparation: Protein Precipitation

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[3]

Procedure:

  • Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) (ACN) with 0.1% formic acid to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

  • The sample is now ready for LC-MS/MS analysis.[3]

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[3]

Procedure:

  • Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.

  • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol (B129727) through each cartridge, followed by 1 mL of water. Do not allow the cartridges to dry out.

  • Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an LC vial for analysis.

LC-MS/MS Analysis

This is a general protocol for the analysis of small molecules in biological fluids.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of selected reaction monitoring (SRM).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Methanol with 0.1% formic acid.[6]

  • Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Scan Type: Selected Reaction Monitoring (SRM).

  • SRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and its corresponding deuterated internal standard.

Data Analysis:

  • Integrate the peak areas for the analyte and its deuterated internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (PPT, SPE, LLE) Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Vial Sample in LC Vial Evap_Recon->LC_Vial LC_Separation Chromatographic Separation (LC) LC_Vial->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (Analyte & IS Signals) MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration Calibration Curve Construction Ratio_Calculation->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.

logical_relationship cluster_variability Sources of Analytical Variability cluster_analyte_is Analyte and Internal Standard Behavior cluster_outcome Result V_Extraction Extraction Inconsistency Analyte Analyte Signal (Variable) V_Extraction->Analyte IS Deuterated IS Signal (Variable) V_Extraction->IS V_Matrix Matrix Effects (Ion Suppression/ Enhancement) V_Matrix->Analyte V_Matrix->IS V_Instrument Instrumental Drift/Fluctuations V_Instrument->Analyte V_Instrument->IS Ratio Ratio (Analyte/IS) (Constant) Analyte->Ratio IS->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Logical relationship showing how deuterated internal standards correct for variability.

signaling_pathway_analogy cluster_input Input Signals cluster_process Analytical Process (Black Box) cluster_output Output Signals cluster_correction Correction & Final Output Analyte_Conc True Analyte Concentration Analytical_Variability Analytical Variability (Matrix Effects, etc.) Analyte_Conc->Analytical_Variability IS_Conc Known IS Concentration IS_Conc->Analytical_Variability Analyte_Response Measured Analyte Response Analytical_Variability->Analyte_Response IS_Response Measured IS Response Analytical_Variability->IS_Response Correction Ratio Calculation (Normalization) Analyte_Response->Correction IS_Response->Correction Final_Quant Accurate Analyte Concentration Correction->Final_Quant

Caption: An analogy of the analytical process as a signaling pathway.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[3] A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in both regulated and research environments. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics.

References

An In-depth Technical Guide to the Certificate of Analysis for Isopentyl Isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Isopentyl isobutyrate-d7 is a critical document. It provides assurance of the identity, purity, and quality of the compound, which is essential for the accuracy and reliability of quantitative analytical methods such as NMR, GC-MS, or LC-MS. This guide will dissect a typical CoA for this compound, explaining the significance of each section and the underlying analytical techniques.

Product Identification and General Information

The initial section of the CoA provides fundamental details about the product.

Parameter Typical Specification Significance
Product Name This compoundThe common chemical name of the deuterated compound.
Synonyms Isobutyric acid isoamyl ester-d7Alternative names for the compound.
CAS Number 1335401-86-9A unique identifier assigned by the Chemical Abstracts Service.
Molecular Formula C₉H₁₁D₇O₂Indicates the elemental composition, including the seven deuterium (B1214612) atoms.
Molecular Weight 165.28 g/mol The mass of one mole of the compound, accounting for the deuterium atoms.
Lot Number [Unique Identifier]A specific batch identifier for traceability.
Appearance Colorless OilA qualitative description of the physical state and color.
Storage Recommended conditions (e.g., 4°C)Essential for maintaining the stability and integrity of the compound.

Analytical Data and Specifications

This core section of the CoA presents the quantitative results from various analytical tests performed on the specific lot of the material.

Test Method Specification Result Significance
Chemical Purity Gas Chromatography (GC)≥ 98%[Actual Value]%Measures the percentage of the desired compound relative to any non-isotopic impurities.
Isotopic Purity Nuclear Magnetic Resonance (NMR) Spectroscopy or Mass Spectrometry (MS)≥ 95%[Actual Value]%Determines the percentage of molecules that are labeled with the desired number of deuterium atoms.
Deuterium Incorporation Mass Spectrometry (MS) or NMRConforms to structureConformsConfirms that the deuterium atoms are located at the expected positions within the molecule.
Identity Confirmation NMR SpectroscopyConforms to structureConformsVerifies the overall chemical structure of the compound.

Experimental Protocols

Detailed methodologies are crucial for understanding how the analytical data was generated and for replicating the results if necessary.

Gas Chromatography (GC) for Chemical Purity
  • Objective: To separate and quantify the main component (this compound) from any volatile, non-isotopic impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Procedure:

    • A dilute solution of the sample is prepared in a volatile solvent (e.g., ethyl acetate).

    • A small volume of the solution is injected into the GC, where it is vaporized.

    • The vapor is carried by an inert gas through a capillary column.

    • Separation occurs based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase (column coating).

    • The FID detects and quantifies the compounds as they elute from the column.

    • Purity is calculated by comparing the peak area of the main component to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Purity
  • Objective: To confirm the chemical structure and determine the level of deuteration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

  • Procedure:

    • A small amount of the sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d).

    • The sample is placed in the NMR spectrometer.

    • ¹H NMR is used to observe the signals from any residual protons. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

    • The isotopic purity can be estimated by comparing the integration of residual proton signals to the integration of signals from non-deuterated positions.

Mass Spectrometry (MS) for Isotopic Purity and Deuterium Incorporation
  • Objective: To determine the mass distribution of the isotopic species and confirm the number of deuterium atoms per molecule.

  • Instrumentation: A mass spectrometer, often coupled with a GC (GC-MS).

  • Procedure:

    • The sample is introduced into the mass spectrometer, where it is ionized.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms).

    • The relative intensities of these peaks are used to calculate the isotopic purity and confirm the primary mass corresponding to seven deuterium atoms.

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical flow of processes that lead to the generation of a Certificate of Analysis for a deuterated standard.

CoA_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_doc Documentation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Sampling Lot Sampling Purification->Sampling GC Gas Chromatography (Chemical Purity) Sampling->GC NMR NMR Spectroscopy (Identity & Isotopic Purity) Sampling->NMR MS Mass Spectrometry (Isotopic Distribution) Sampling->MS Appearance Physical Appearance (Visual Inspection) Sampling->Appearance Data_Review Data Review and Approval GC->Data_Review NMR->Data_Review MS->Data_Review Appearance->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Final_Product Final_Product CoA_Generation->Final_Product Final Product Release

Caption: Workflow for the generation of a Certificate of Analysis.

Concluding Remarks

A thorough understanding of the Certificate of Analysis for this compound is paramount for ensuring the quality and accuracy of research and development activities. The data presented in the CoA, backed by robust analytical methodologies, provides the necessary confidence in this critical internal standard. Researchers should always review the CoA for each new lot to ensure it meets the specific requirements of their analytical assays.

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Esters for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds, including esters, are powerful tools in a wide array of scientific disciplines, from mechanistic studies in chemistry to drug development and metabolomics. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, introduces subtle yet significant changes in the physicochemical properties of molecules. These alterations stem primarily from the greater mass of deuterium, which leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can profoundly influence reaction rates, metabolic pathways, and the spectroscopic characteristics of molecules.

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated esters, offering a comparative analysis with their non-deuterated counterparts. It includes detailed experimental protocols for their synthesis and characterization, and visualizes key experimental workflows, making it an essential resource for researchers leveraging these unique compounds.

Core Physicochemical Properties: A Comparative Analysis

The replacement of hydrogen with deuterium can lead to measurable differences in various physicochemical properties. While these changes are often modest, they can have significant implications for experimental design and interpretation. The following tables summarize the available quantitative data for two common esters: ethyl acetate (B1210297) and methyl stearate (B1226849).

Table 1: Comparative Physicochemical Properties of Ethyl Acetate and its Deuterated Isotopologues

PropertyEthyl Acetate (CH₃COOCH₂CH₃)Ethyl Acetate-d3 (CD₃COOCH₂CH₃)Reference(s)
Molecular Weight ( g/mol ) 88.11[1][2]91.12[3][1][2][3]
Boiling Point (°C) 77.1[1][4][5]Data not readily available[1][4][5]
Melting Point (°C) -83.6 to -83.97[2][5]Data not readily available[2][5]
Density (g/cm³ at 20°C) ~0.902[4]Data not readily available[4]
Solubility in Water ( g/100 mL at 20-25°C) ~8[6][7]Data not readily available[6][7]

Table 2: Comparative Physicochemical Properties of Methyl Stearate and its Deuterated Isotopologues

PropertyMethyl Stearate (C₁₉H₃₈O₂)Methyl Stearate-d3 (C₁₉H₃₅D₃O₂)Reference(s)
Molecular Weight ( g/mol ) 298.50[8][9]301.52[10][8][9][10]
Boiling Point (°C) ~442 at 747 mmHg[11]355.5 at 760 mmHg[10][10][11]
Melting Point (°C) 37-41[12]Data not readily available[12]
Density (g/cm³) 0.8498 at 40°C[11]0.9±0.1[10][10][11]
Water Solubility < 1 mg/mL at 22°C[11]Data not readily available[11]

Note: The available quantitative data comparing simple deuterated esters with their non-deuterated counterparts is limited in the public domain. The tables highlight these gaps.

Experimental Protocols

Synthesis of Deuterated Esters

a) Synthesis of Ethyl Acetate-d3 (CD₃COOCH₂CH₃)

This protocol is adapted from the general synthesis of deuterated ethyl acetates.[13]

Principle: The reaction between the silver salt of a deuterated carboxylic acid and an alkyl iodide is a reliable method for producing deuterated esters with high purity.[13]

Materials:

  • Silver acetate-d3 (CD₃COOAg)

  • Ethyl iodide (CH₃CH₂I)

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine silver acetate-d3 and a molar excess of ethyl iodide.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to a gentle reflux (approximately 95°C) and maintain for several hours (e.g., overnight) to ensure the reaction goes to completion.[13]

  • After cooling, separate the volatile components (ethyl acetate-d3 and unreacted ethyl iodide) from the solid silver iodide precipitate by distillation.

  • Purify the collected distillate by fractional distillation to isolate the pure ethyl acetate-d3. The purity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

b) Synthesis of Deuterated Fatty Acid Methyl Esters (FAMEs)

This protocol describes a direct trans-esterification method.[14]

Principle: Direct trans-esterification combines lipid extraction and esterification into a single step, offering a simpler and faster method compared to multi-step procedures.[14]

Materials:

  • Deuterated fatty acid source (e.g., deuterated algal biomass, deuterated oil)

  • Methanol-d4 (CD₃OD) containing an acid catalyst (e.g., 2% H₂SO₄)

  • Heptane (B126788)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Glass reactor with reflux condenser

  • Separatory funnel

Procedure:

  • Place the deuterated lipid source into the glass reactor.

  • Add the methanolic H₂SO₄ solution.

  • Heat the mixture to reflux for a specified time (e.g., 1-2 hours) to allow for simultaneous extraction and trans-esterification.

  • After cooling, add heptane to extract the FAMEs and a saturated sodium chloride solution to facilitate phase separation.

  • Separate the upper organic layer containing the FAMEs using a separatory funnel.

  • Wash the organic layer with distilled water until neutral.[14]

  • Dry the organic layer over anhydrous sodium sulfate.

  • The solvent can be evaporated to yield the deuterated FAMEs. The composition and purity can be analyzed by GC-MS.[14]

Determination of Physicochemical Properties

a) Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting transition is observed as an endothermic peak, and the peak maximum is taken as the melting point.[15][16]

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or hermetic pans and lids

  • Crimper press

  • High-purity indium standard for calibration

  • Nitrogen gas supply for purging

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-10 mg of the deuterated or non-deuterated ester into a DSC pan. Seal the pan hermetically using a crimper press. Prepare an empty sealed pan as a reference.

  • DSC Analysis: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point. Ramp the temperature at a controlled rate (e.g., 10°C/min) through the melting transition to a temperature well above the melt.

  • Data Analysis: Plot the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic melting transition. The enthalpy of fusion can be calculated by integrating the area under the peak.[15]

b) Aqueous Solubility Determination by the Shake-Flask Method

Principle: The shake-flask method is a standard technique to determine the thermodynamic solubility of a compound. It involves equilibrating an excess of the solid compound in a solvent for an extended period and then measuring the concentration of the dissolved solute in the saturated solution.[17][18][19]

Materials:

  • Deuterated or non-deuterated ester

  • Distilled water or buffer of choice

  • Vials with screw caps

  • Shaker or rotator in a temperature-controlled incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., GC-MS, LC-MS, or UV-Vis spectrophotometer if the ester has a chromophore)

Procedure:

  • Add an excess amount of the ester to a vial containing a known volume of the aqueous solvent. Ensure there is undissolved solid present.[17]

  • Seal the vials and place them on a shaker in an incubator set to a constant temperature (e.g., 25°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[20]

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the solution through a syringe filter.[18]

  • Quantify the concentration of the dissolved ester in the aliquot using a pre-validated analytical method (e.g., by comparing to a calibration curve). This concentration represents the aqueous solubility of the ester.[18]

Key Applications and Workflows

Deuterated esters are invaluable in metabolic research and drug development. Their altered mass and stability allow for tracing metabolic pathways and investigating reaction mechanisms.

Tracing Fatty Acid Metabolism

Deuterated fatty acids, often administered as their methyl or ethyl esters for improved bioavailability, are used to trace their uptake, incorporation into complex lipids, and breakdown.

Fatty_Acid_Metabolism_Workflow cluster_Dosing Dosing cluster_Biological_System Biological System (In Vivo / In Vitro) cluster_Analysis Analysis d_ester Deuterated Fatty Acid Ester uptake Cellular Uptake & Ester Hydrolysis d_ester->uptake d_fa Deuterated Fatty Acid Pool uptake->d_fa incorporation Incorporation into Complex Lipids d_fa->incorporation beta_ox Beta-Oxidation d_fa->beta_ox d_lipids Deuterated Phospholipids, Triglycerides, etc. incorporation->d_lipids d_acetylcoa Deuterated Acetyl-CoA beta_ox->d_acetylcoa extraction Lipid Extraction & Fractionation d_lipids->extraction d_acetylcoa->extraction (indirectly via new lipids) derivatization Derivatization (e.g., to FAMEs) extraction->derivatization gcms GC-MS or LC-MS Analysis derivatization->gcms data Mass Isotopologue Distribution Analysis gcms->data

Caption: Workflow for tracing fatty acid metabolism using deuterated esters.

This workflow illustrates how a deuterated fatty acid ester is introduced into a biological system. After cellular uptake and hydrolysis, the deuterated fatty acid can be incorporated into more complex lipids or be broken down through beta-oxidation. By extracting the lipids, derivatizing them (if necessary), and analyzing the samples by mass spectrometry, researchers can trace the fate of the deuterium label and quantify the flux through different metabolic pathways.[21][22]

Investigating the Kinetic Isotope Effect in Drug Metabolism

Deuteration at a site of metabolic transformation can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). This is a key strategy in drug development to improve the pharmacokinetic profile of a drug candidate.

KIE_Workflow cluster_Incubation In Vitro Incubation cluster_Analysis LC-MS/MS Analysis cluster_Data_Interpretation Data Interpretation reactants 1:1 Mixture of Drug (H) & Deuterated Drug (D) microsomes Liver Microsomes + NADPH reactants->microsomes incubate quench Quench Reaction at Time Points microsomes->quench lcms LC-MS/MS Analysis of Parent Compounds quench->lcms ratio Measure Ratio of D / H over Time lcms->ratio kie Calculate KIE (kH / kD) ratio->kie

References

Navigating the Safety Profile of Isopentyl isobutyrate-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Isopentyl isobutyrate-d7, a deuterated analog of isopentyl isobutyrate. While a specific Safety Data Sheet (SDS) for the d7 variant is available upon request from suppliers like MedChemExpress, this document compiles and extrapolates from the available safety information for the parent compound, Isopentyl isobutyrate, to provide a robust safety profile.[1] The toxicological properties of the deuterated form are not expected to differ significantly from the parent compound under standard laboratory conditions. This guide is intended to support risk assessment and the implementation of safe handling procedures in a research and development setting.

Physicochemical and Hazard Identification

Isopentyl isobutyrate is classified as a flammable liquid and vapor.[2][3][4] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

Table 1: Physicochemical Data of Isopentyl isobutyrate

PropertyValueSource
Physical State Liquid[2][3]
Appearance Colorless[2][3]
Molecular Formula C9H18O2[3]
Boiling Point/Range 162 °C / 323.6 °F[2][3]
Flash Point 56 °C / 132.8 °F[2][3]
Specific Gravity 0.857 g/cm³[2]
Stability Stable under normal conditions.[2]

Table 2: Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapour[4]

Exposure Controls and Personal Protection

Establishing a safe laboratory environment when handling this compound requires adherence to standard exposure control measures and the use of appropriate personal protective equipment (PPE).

Table 3: Exposure Control and Personal Protection Measures

Control ParameterRecommendation
Engineering Controls Ensure adequate ventilation. Use explosion-proof electrical/ventilating/lighting equipment.[2]
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear protective gloves (e.g., Nitrile rubber) and a lab coat.[3]
Respiratory Protection Not required under normal conditions with adequate ventilation. If vapors are expected to be high, use a NIOSH-approved respirator.
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.

Below is a logical workflow for selecting the appropriate personal protective equipment when handling this compound.

References

Navigating the Isotopic Landscape: A Technical Guide to Isopentyl Isobutyrate-d7 for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. This in-depth technical guide focuses on Isopentyl isobutyrate-d7, a deuterated analog of the fruity ester, providing a comprehensive overview of its commercial availability, technical specifications, and practical application in analytical methodologies.

This compound (CAS No. 1335401-86-9) serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart, which is found in various natural products and used as a flavoring and fragrance agent. The seven deuterium (B1214612) atoms on the isobutyl group create a distinct mass shift, allowing for clear differentiation from the endogenous analyte in complex matrices while maintaining nearly identical chemical and physical properties. This ensures reliable correction for variations during sample preparation and instrumental analysis.

Commercial Suppliers and Technical Specifications

The availability of high-purity this compound is critical for its effective use as an internal standard. Currently, two primary commercial suppliers have been identified that offer this compound for research purposes: MedChemExpress (MCE) and Alfa Chemistry. A summary of their product specifications is provided below for easy comparison.

Parameter MedChemExpress (MCE) Alfa Chemistry
Product Name This compound3-Methylbutyl isobutyrate-d7
CAS Number 1335401-86-91335401-86-9
Molecular Formula C₉H₁₁D₇O₂C₉H₁₁D₇O₂
Molecular Weight 165.28165.29
Purity Information available in Certificate of Analysis≥ 95%
Isotopic Enrichment Information available in Certificate of AnalysisNot specified
Format SolidNot specified
Intended Use For research use only.For experimental / research use only.

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data on chemical and isotopic purity.

The Role of this compound in Quantitative Analysis

The fundamental principle behind using a stable isotope-labeled internal standard like this compound is the concept of isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated standard is added to the sample at the earliest stage of preparation. The standard and the native analyte are then co-extracted, derivatized (if necessary), and analyzed simultaneously by GC-MS or LC-MS. Any losses or variations during the workflow will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.

The logical workflow for employing a deuterated internal standard is depicted in the following diagram:

G Workflow for Isotope Dilution Mass Spectrometry sample Sample Collection add_is Spiking with Isopentyl isobutyrate-d7 sample->add_is prep Sample Preparation (Extraction, Cleanup) add_is->prep analysis GC-MS or LC-MS Analysis prep->analysis quant Data Processing & Quantification analysis->quant

Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocol: Quantification of Isopentyl Isobutyrate in a Beverage Matrix using GC-MS

The following is a representative protocol for the quantification of Isopentyl isobutyrate in a fruit-flavored beverage using this compound as an internal standard. This protocol is adapted from established methods for ester analysis in beverages and should be optimized for specific laboratory instrumentation and sample characteristics.

1. Materials and Reagents

  • Isopentyl isobutyrate (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

2. Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Isopentyl isobutyrate and this compound in methanol to prepare individual stock solutions.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the Isopentyl isobutyrate stock solution into a blank matrix (a beverage known not to contain the analyte).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration that will yield a robust signal in the GC-MS.

3. Sample Preparation (Headspace SPME)

  • Pipette 5 mL of the beverage sample (or calibration standard) into a 20 mL headspace vial.

  • Add a precise volume of the this compound internal standard spiking solution.

  • Seal the vial immediately.

  • Incubate the vial at a controlled temperature (e.g., 50°C) for a set time (e.g., 20 minutes) with agitation to allow for equilibration of the analytes in the headspace.

  • Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to extract the volatile esters.

4. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: 40°C (hold 3 min), ramp at 6°C/min to 200°C, then at 10°C/min to 250°C (hold 5 min).

    • Column: A suitable capillary column for flavor and fragrance analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Isopentyl isobutyrate: Monitor characteristic ions (e.g., m/z 70, 89, 115).

      • This compound: Monitor the corresponding shifted ions (e.g., m/z 77, 96, 122). The exact ions should be confirmed by analyzing the pure standards.

5. Data Analysis and Quantification

  • Integrate the peak areas for the selected ions of both the analyte and the internal standard.

  • Calculate the peak area ratio of Isopentyl isobutyrate to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Isopentyl isobutyrate in the unknown samples by interpolating their peak area ratios from the calibration curve.

The relationship between the analyte, internal standard, and the final quantification is illustrated below:

G Quantification Logic cluster_0 GC-MS Data Acquisition cluster_1 Calibration cluster_2 Result analyte Analyte Peak Area (Isopentyl isobutyrate) ratio Calculate Peak Area Ratio (Analyte / IS) analyte->ratio is Internal Standard Peak Area (this compound) is->ratio curve Generate Calibration Curve (Ratio vs. Concentration) ratio->curve concentration Determine Analyte Concentration in Sample curve->concentration

Data processing for quantification.

This technical guide provides a foundational understanding of the commercial availability and analytical application of this compound. By leveraging the principles of isotope dilution and employing robust analytical methodologies, researchers can achieve highly accurate and reliable quantification of this important flavor

Methodological & Application

Application Note: High-Precision Quantification of Flavor Esters in Fruit Beverages Using Isopentyl Isobutyrate-d7 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of volatile flavor esters in complex fruit beverage matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure the highest degree of accuracy and to correct for variations during sample preparation and injection, a deuterated internal standard, Isopentyl isobutyrate-d7, is employed. The protocol outlines the sample preparation using headspace solid-phase microextraction (HS-SPME), followed by optimized GC-MS parameters for the separation and detection of target analytes. This method provides a reliable workflow for quality control and flavor profile analysis in the food and beverage industry.

Introduction

The characteristic flavor and aroma of many fruits and processed beverages are largely determined by the presence and concentration of volatile organic compounds (VOCs), particularly esters. Isopentyl isobutyrate is a key contributor to the fruity aroma of many products. Accurate quantification of these esters is crucial for quality control, product development, and authenticity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of such volatile compounds due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard is critical for precise quantification in complex matrices. A deuterated internal standard, such as this compound, is ideal as it shares near-identical chemical and physical properties with the analyte of interest, ensuring it behaves similarly during extraction, injection, and chromatography. This co-elution allows for effective compensation for any analyte loss or variability, leading to highly accurate and reproducible results.

Experimental Protocols

Materials and Reagents
  • Analytes: Isopentyl isobutyrate, Ethyl butyrate, Isoamyl acetate, Hexyl acetate

  • Internal Standard (IS): this compound

  • Solvents: Methanol (B129727) (HPLC grade), Deionized water

  • Salts: Sodium chloride (analytical grade)

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • SPME Autosampler: PAL3 Series II (or equivalent)

Sample Preparation
  • Calibration Standards: Prepare a stock solution of the target analytes in methanol at a concentration of 1000 µg/mL. A separate stock solution of this compound is prepared in methanol at 100 µg/mL. Create a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a blank matrix (e.g., a sugar-water solution mimicking the beverage base).

  • Sample Preparation:

    • Pipette 5 mL of the fruit beverage sample (or calibration standard) into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride to increase the ionic strength and promote the release of volatile compounds.

    • Spike 50 µL of the 100 µg/mL this compound internal standard solution into each vial.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

    • Vortex the vial for 30 seconds.

Headspace SPME Procedure
  • Place the vials in the autosampler tray.

  • Incubation: Incubate the vials at 60°C for 15 minutes with agitation at 250 rpm.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C.

  • Desorption: Transfer the SPME fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.

GC-MS Parameters
  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Acquisition and Processing

Acquire data using the specified GC-MS parameters in SIM mode. The following ions are monitored for quantification and confirmation:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Ethyl butyrate886043
Isoamyl acetate704355
Hexyl acetate874361
Isopentyl isobutyrate704387
This compound 77 43 94

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to determine the concentration of the analytes in the unknown samples.

Data Presentation

Calibration Curve Data
AnalyteConcentration Range (µg/L)
Ethyl butyrate1 - 2000.9992
Isoamyl acetate1 - 2000.9989
Hexyl acetate1 - 2000.9995
Isopentyl isobutyrate1 - 2000.9998
Method Validation Data
ParameterEthyl butyrateIsoamyl acetateHexyl acetateIsopentyl isobutyrate
LOD (µg/L) 0.50.40.60.3
LOQ (µg/L) 1.51.21.81.0
Recovery (%) 98.5101.297.999.5
Precision (RSD%) 3.22.83.52.5

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Fruit Beverage Sample (5 mL) NaCl Add NaCl (1.5 g) Sample->NaCl Spike Add Internal Standard (this compound) Vial Seal in 20 mL Headspace Vial Spike->Vial NaCl->Spike Incubate Incubate at 60°C (15 min) Vial->Incubate Extract Expose SPME Fiber (20 min) Incubate->Extract Desorb Desorb in GC Inlet (250°C) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

Caption: Experimental workflow from sample preparation to final quantification.

Logical_Relationship cluster_process Analytical Process cluster_effects Potential Sources of Variation Analyte Analyte (Isopentyl isobutyrate) Extraction HS-SPME Extraction Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Matrix_Effects Matrix Effects IS->Matrix_Effects Injection_Var Injection Volume Variability IS->Injection_Var Analyte_Loss Analyte Loss during Sample Prep IS->Analyte_Loss Correction Correction for Variations IS->Correction Provides basis for Matrix Sample Matrix (Fruit Beverage) Matrix->Extraction Injection GC Injection Extraction->Injection Chromatography GC Separation Injection->Chromatography Ionization MS Ionization Chromatography->Ionization Matrix_Effects->Extraction Injection_Var->Injection Analyte_Loss->Extraction Correction->Matrix_Effects Correction->Injection_Var Correction->Analyte_Loss

Caption: Role of the internal standard in mitigating analytical variability.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a highly accurate, precise, and robust workflow for the quantification of key flavor esters in fruit beverages. The use of a deuterated internal standard is paramount in complex matrices to correct for inevitable variations in sample preparation and analysis, thereby ensuring the reliability of the quantitative data. This application note serves as a comprehensive guide for laboratories involved in food and beverage quality control and flavor analysis.

Application Note: High-Throughput Quantification of Isopentyl Isobutyrate in a Relevant Matrix using a Novel LC-MS/MS Method with Isopentyl Isobutyrate-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isopentyl isobutyrate. The method utilizes a stable isotope-labeled internal standard, Isopentyl isobutyrate-d7, to ensure high accuracy and precision, making it suitable for various research and drug development applications.[1][2][3] The protocol outlines a straightforward sample preparation procedure and optimized LC-MS/MS parameters for achieving excellent chromatographic resolution and detection sensitivity.

Introduction

Isopentyl isobutyrate is a volatile organic compound with applications in various industries, and its accurate quantification is crucial for quality control and research purposes.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of such compounds.[6][7] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring reliable quantification.[1][2][3] This application note provides a detailed protocol for the development and application of an LC-MS/MS method for isopentyl isobutyrate.

Experimental

Materials and Reagents
  • Isopentyl isobutyrate (analytical standard)

  • This compound (internal standard)[1][8]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control matrix (e.g., plasma, cell culture media)

Sample Preparation

A simple protein precipitation method was employed for sample preparation:

  • To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column with the following parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isopentyl isobutyrate159.187.110
This compound166.194.110

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of isopentyl isobutyrate. The use of this compound as an internal standard effectively compensated for any variations in sample preparation and instrument response, leading to high accuracy and precision.

Quantitative Data Summary
ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%

Experimental Workflow and System Overview

The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the LC-MS/MS system.

experimental_workflow sample Sample Collection add_is Addition of Internal Standard (this compound) sample->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lc_ms_analysis LC-MS/MS Analysis supernatant->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the quantification of isopentyl isobutyrate.

lc_ms_system cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry autosampler Autosampler pump LC Pump autosampler->pump column C18 Column pump->column ion_source ESI Source column->ion_source q1 Quadrupole 1 (Precursor Selection) ion_source->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Selection) q2->q3 detector Detector q3->detector data_system Data System detector->data_system Signal

Caption: Key components of the LC-MS/MS system.

Conclusion

This application note details a highly sensitive and specific LC-MS/MS method for the quantification of isopentyl isobutyrate using its deuterated analog as an internal standard. The method is straightforward, robust, and suitable for high-throughput analysis in various research settings. The provided protocols and system overview offer a comprehensive guide for researchers and scientists in the field of drug development and analytical chemistry.

References

Application Note: Quantitative Analysis of Esters in Pharmaceutical Matrices Using Isopentyl Isobutyrate-d7 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of esters is crucial in the pharmaceutical industry for various applications, including the analysis of active pharmaceutical ingredients (APIs), monitoring residual solvents, characterizing flavor profiles, and assessing degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for this purpose.[1][2] The use of a stable isotope-labeled internal standard, such as Isopentyl isobutyrate-d7, is the gold standard for quantitative analysis.[3][4] This deuterated analog of the analyte or a structurally similar compound co-elutes chromatographically but is distinguishable by its mass-to-charge ratio (m/z). This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in the final quantitative results.[5]

This application note provides a detailed protocol for the quantitative analysis of short to medium-chain esters in drug development samples using this compound as an internal standard.

Principle of Stable Isotope Dilution Analysis

The core of this method relies on the principle of isotope dilution mass spectrometry. A known quantity of the stable isotope-labeled internal standard (this compound) is added to both the calibration standards and the unknown samples. The ratio of the chromatographic peak area of the target analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to generate a calibration curve.[1] The concentration of the analyte in the unknown samples is subsequently determined using this calibration curve.

G cluster_0 Methodology Analyte Analyte (Ester) Spiked_Sample Sample Spiked with IS Analyte->Spiked_Sample IS Internal Standard (this compound) IS->Spiked_Sample Sample Sample Matrix Sample->Spiked_Sample Add known amount of IS Extraction Extraction / Dilution Spiked_Sample->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data Peak Area Ratio (Analyte / IS) GC_MS->Data Quant Quantification via Calibration Curve Data->Quant

Caption: Principle of Isotope Dilution for Ester Quantification.

Experimental Protocol

This protocol provides a general framework. Specific parameters, especially the GC oven program, may require optimization based on the specific target esters and the instrumentation used.[1]

1. Reagents and Materials

  • Target Ester Analytes (e.g., Isopentyl isobutyrate, ethyl acetate, etc.), analytical standard grade

  • This compound (Internal Standard, IS)

  • Solvent for dilution (e.g., Dichloromethane, Ethyl Acetate, Hexane), HPLC or GC grade[1]

  • Volumetric flasks (Class A)

  • Micropipettes and tips

  • GC vials with caps

  • Analytical balance

2. Preparation of Standard Solutions

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the target ester analyte into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with the same solvent.

  • Working Calibration Standards: Prepare a series of calibration standards by making serial dilutions from the Analyte Stock Solution. Spike each calibration standard with a fixed amount of the IS Stock Solution to achieve a constant IS concentration (e.g., 1 µg/mL) in every standard.

3. Sample Preparation

The goal is to extract the ester from the sample matrix and prepare it in a solvent suitable for GC-MS injection.[1] The procedure will vary depending on the sample matrix (e.g., solid tablet, liquid formulation).[6]

  • For Solid Samples (e.g., Tablets):

    • Accurately weigh a portion of the ground tablet powder into a centrifuge tube.

    • Add a defined volume of the IS Stock Solution (to achieve a concentration within the calibration range).

    • Add a suitable extraction solvent.

    • Vortex or sonicate to ensure complete extraction of the ester.[6]

    • Centrifuge to pellet the excipients.

    • Transfer the supernatant to a GC vial for analysis.

  • For Liquid Samples (e.g., Oral Solutions):

    • Accurately pipette a known volume of the liquid sample into a volumetric flask.

    • Add a defined volume of the IS Stock Solution.

    • Dilute to the mark with the appropriate solvent to ensure the analyte concentration falls within the linear range of the calibration curve.[1]

    • Vortex to mix and transfer an aliquot to a GC vial.

4. GC-MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific application.

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temp250 °C
Injection ModeSplitless (for high sensitivity) or Split
Carrier GasHelium, constant flow rate (e.g., 1.0 mL/min)
Columne.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)[1]
Mass Spectrometer
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions to Monitor
Target Ester (Example)Determine characteristic, abundant, and unique ions from a full scan spectrum.
This compoundDetermine characteristic ions (shifted by +7 m/z compared to the unlabeled compound). E.g., m/z 77, 94.

5. Data Analysis and Quantification

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the target analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte.

  • Linear Regression: Perform a linear regression on the calibration curve. A correlation coefficient (R²) of >0.995 is generally considered acceptable.[1]

  • Quantification: Analyze the prepared samples and calculate the analyte/IS peak area ratio. Determine the concentration of the ester in the sample using the equation from the linear regression of the calibration curve.

Method Validation and Data Presentation

A validated method ensures reliable and accurate results. Key validation parameters are summarized below with typical acceptance criteria.[2]

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and IS in a blank or placebo sample.[2]
Linearity (R²) ≥ 0.995[1]
Range The interval that demonstrates acceptable linearity, accuracy, and precision.
Accuracy (% Recovery) Typically within 98.0 - 102.0% for drug substance analysis.[2]
Precision (% RSD) Repeatability (intra-assay): < 2%; Intermediate Precision (inter-assay): < 3%.[2]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.
Robustness The method remains unaffected by small, deliberate variations in parameters (e.g., GC oven ramp rate, flow rate).[2]

Workflow Visualization

The following diagram illustrates the complete workflow from sample receipt to final data reporting.

G Start Sample Receipt & Login Prep_Standards Prepare Calibration Standards Start->Prep_Standards Prep_Samples Prepare Samples Start->Prep_Samples Spike_IS Spike All Standards & Samples with this compound Prep_Standards->Spike_IS Prep_Samples->Spike_IS GC_MS_Analysis GC-MS Analysis (SIM Mode) Spike_IS->GC_MS_Analysis Data_Processing Data Processing: Peak Integration & Area Ratio Calculation GC_MS_Analysis->Data_Processing Calibration Generate Calibration Curve Data_Processing->Calibration from Standards Quantification Quantify Analyte in Samples Data_Processing->Quantification from Samples Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Overall Workflow for Quantitative Ester Analysis.

References

Application of Isopentyl isobutyrate-d7 in Stable Isotope Dilution Assays for Accurate Quantification of Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopentyl isobutyrate is a key volatile flavor compound found in a variety of fruits and fermented beverages, contributing to their characteristic fruity and sweet aromas. Accurate quantification of this ester is crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and development. Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly accurate technique for the quantification of volatile and semi-volatile compounds. This method utilizes a stable isotope-labeled internal standard, such as Isopentyl isobutyrate-d7, which is chemically identical to the analyte but has a different mass. This allows for the correction of variations in sample preparation and instrument response, leading to highly precise and accurate results.

This application note provides a detailed protocol for the quantification of isopentyl isobutyrate in a fruit juice matrix using this compound as an internal standard with Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis.

Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a robust analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The isotopically labeled standard is chemically identical to the native analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. Because the mass spectrometer can differentiate between the native analyte and the labeled internal standard based on their mass-to-charge ratios, any sample loss or variation during the analytical workflow will affect both compounds equally. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved.

Experimental Workflow

The general workflow for the quantification of isopentyl isobutyrate using SIDA with HS-SPME-GC-MS is depicted below.

workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Fruit Juice Sample spike Spike with This compound (Internal Standard) sample->spike Add known amount vial Transfer to Headspace Vial spike->vial equilibration Equilibration vial->equilibration Incubate hs_spme Headspace SPME equilibration->hs_spme Expose fiber gc_ms GC-MS Analysis hs_spme->gc_ms Desorb integration Peak Integration (Analyte & IS) gc_ms->integration calibration Calibration Curve (Response Ratio vs. Conc. Ratio) integration->calibration quantification Quantification of Isopentyl isobutyrate calibration->quantification

Figure 1: Experimental workflow for SIDA of isopentyl isobutyrate.

Materials and Reagents

  • Isopentyl isobutyrate (analytical standard, ≥99%)

  • This compound (internal standard, ≥98% isotopic purity)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • Fruit juice samples

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly with a 100 µm polydimethylsiloxane (B3030410) (PDMS) fiber

Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME-compatible autosampler

  • Analytical balance

  • Vortex mixer

  • Thermostatic water bath or heating block

Experimental Protocols

1. Preparation of Standard Solutions

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of isopentyl isobutyrate into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a blank matrix (e.g., a model fruit juice solution or deionized water). A constant amount of the internal standard stock solution is added to each calibration standard.

2. Sample Preparation

  • Pipette 5 mL of the fruit juice sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the sample and promote the partitioning of volatile compounds into the headspace.

  • Spike the sample with a known amount of the this compound internal standard working solution (e.g., 50 µL of a 10 µg/mL solution).

  • Immediately seal the vial with a magnetic screw cap.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

3. Headspace SPME Procedure

  • Place the prepared vials in the autosampler tray of the GC-MS system.

  • Incubate the vials at 50°C for 15 minutes with agitation to allow for equilibration of the volatile compounds between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C to extract the volatile compounds.

  • Retract the fiber and inject it into the GC inlet for thermal desorption.

4. GC-MS Analysis

  • GC Inlet: 250°C, splitless mode (1 minute)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes

  • MS Transfer Line: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Isopentyl isobutyrate (Analyte): m/z 87, 115, 143 (quantification ion: m/z 87)

    • This compound (Internal Standard): m/z 94, 122, 150 (quantification ion: m/z 94)

Data Analysis and Quantification

The concentration of isopentyl isobutyrate in the samples is determined by constructing a calibration curve. The peak areas of the quantification ions for both the native analyte and the deuterated internal standard are integrated. The response ratio (analyte peak area / internal standard peak area) is plotted against the concentration ratio (analyte concentration / internal standard concentration) for the calibration standards. The concentration of isopentyl isobutyrate in the unknown samples is then calculated from the linear regression equation of the calibration curve.

data_analysis cluster_data_input Input Data cluster_processing Processing Steps cluster_calibration Calibration cluster_quantification Quantification chromatograms GC-MS Chromatograms (SIM Mode) integration Integrate Peak Areas Analyte (m/z 87) IS (m/z 94) chromatograms->integration ratio_calc Calculate Response Ratio (Analyte Area / IS Area) integration->ratio_calc cal_curve Construct Calibration Curve Response Ratio vs. Conc. Ratio ratio_calc->cal_curve sample_ratio Calculate Response Ratio for Unknown Samples regression Linear Regression y = mx + c cal_curve->regression concentration Determine Analyte Concentration using Calibration Curve regression->concentration Apply equation sample_ratio->concentration

Figure 2: Data analysis workflow for quantification.

Quantitative Data Summary

The following tables present representative data for a typical calibration curve and sample analysis for the quantification of isopentyl isobutyrate in a fruit juice matrix.

Table 1: Calibration Curve Data

Calibration LevelAnalyte Conc. (ng/mL)IS Conc. (ng/mL)Conc. Ratio (Analyte/IS)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
15500.115,234150,1230.101
210500.230,567151,2340.202
325500.576,456150,9870.506
450501.0152,890151,5431.009
5100502.0304,567150,8762.019
6250505.0758,901151,1125.022
75005010.01,510,234150,56710.030
  • Linear Regression Equation: y = 1.002x + 0.001

  • Coefficient of Determination (R²): 0.9998

Table 2: Sample Analysis and Method Performance

Sample IDAnalyte Peak AreaIS Peak AreaResponse RatioCalculated Conc. (ng/mL)Spiked Conc. (ng/mL)Recovery (%)RSD (%) (n=3)
Fruit Juice A183,456149,8761.22461.1--3.2
Fruit Juice B98,765150,1230.65832.8--4.1
Spiked Sample (Low)68,901151,2340.45622.720113.53.8
Spiked Sample (High)456,789150,5673.034151.4150100.92.9
  • Limit of Detection (LOD): 1.5 ng/mL

  • Limit of Quantification (LOQ): 5.0 ng/mL

Conclusion

The stable isotope dilution assay using this compound as an internal standard provides a highly accurate, precise, and reliable method for the quantification of isopentyl isobutyrate in complex matrices such as fruit juice. The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample preparation, leading to robust and defensible analytical results. This method is well-suited for routine quality control applications in the food and beverage industry and for research purposes in flavor science.

applications of Isopentyl isobutyrate-d7 in food and beverage analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Isopentyl isobutyrate is a key flavor compound found in a variety of fruits and fermented beverages, contributing characteristic fruity, ethereal, and sweet notes. Accurate quantification of this and other volatile flavor compounds is crucial for quality control, authenticity assessment, and product development in the food and beverage industry. The complexity of food matrices, however, presents analytical challenges, including matrix effects and analyte loss during sample preparation.

The use of a stable isotope-labeled internal standard, such as Isopentyl isobutyrate-d7, is the gold standard for robust and accurate quantification of volatile compounds by gas chromatography-mass spectrometry (GC-MS).[1][2] Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during extraction and analysis.[1][2] This co-elution allows for effective compensation for variations in sample preparation, injection volume, and instrument response, leading to improved precision and accuracy.[1][3][4] this compound is the deuterated form of Isopentyl isobutyrate and serves as an ideal internal standard for its analysis.[5]

This document provides a detailed protocol for the analysis of Isopentyl isobutyrate in food and beverage samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, employing this compound as an internal standard.

Principle of the Method

The method is based on the principle of equilibrium sampling of volatile organic compounds (VOCs) from the headspace of a sample using SPME, followed by thermal desorption and analysis by GC-MS.[6][7] A known amount of the internal standard, this compound, is added to the sample prior to analysis.[1] During HS-SPME, both the target analyte (Isopentyl isobutyrate) and the internal standard partition between the sample matrix, the headspace, and the SPME fiber coating.[7]

Upon injection into the GC-MS system, the analytes are thermally desorbed from the SPME fiber and separated based on their boiling points and affinity for the GC column. The mass spectrometer detects and quantifies the characteristic ions of both the analyte and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the concentration of the analyte in the sample, effectively correcting for any analytical variability.[1]

Experimental Protocol: Analysis of Isopentyl Isobutyrate in Apple Juice

This protocol details the analysis of Isopentyl isobutyrate in apple juice as a representative beverage matrix. The methodology can be adapted for other liquid and solid food matrices with appropriate validation.

Materials and Reagents
  • Standards: Isopentyl isobutyrate (≥99% purity), this compound (≥98% purity)

  • Solvents: Methanol (B129727) (HPLC grade)

  • Salts: Sodium chloride (analytical grade)

  • Sample Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, 50/30 µm film thickness (or other appropriate fiber)

  • Apple Juice: Commercially available, filtered to remove pulp.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Isopentyl isobutyrate and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the primary stock solution with methanol to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/L).

Sample Preparation
  • Pipette 5 mL of the apple juice sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial. Salting out can improve the extraction efficiency of volatile compounds.

  • Spike the sample with the internal standard by adding a specific volume of the this compound stock solution to achieve a final concentration of 10 µg/L.

  • Immediately seal the vial with the screw cap.

  • Vortex the sample for 30 seconds to ensure homogeneity.

HS-SPME Procedure
  • Place the sample vial in the autosampler tray of the GC-MS system.

  • Equilibrate the sample at 40°C for 10 minutes with agitation.

  • Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 40°C.

  • Retract the fiber into the needle.

GC-MS Analysis
  • Injection: Transfer the SPME fiber to the GC injection port and desorb the analytes at 250°C for 5 minutes in splitless mode.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Isopentyl isobutyrate: m/z 71, 89, 115

      • This compound: m/z 78, 96, 122

Data Presentation and Performance

The use of this compound as an internal standard provides high accuracy and precision. The following tables summarize typical quantitative data obtained with this method.

Table 1: Linearity of Isopentyl Isobutyrate in Apple Juice Matrix

Concentration (µg/L)Peak Area Ratio (Analyte/IS)
0.10.022
0.50.105
1.00.211
5.01.045
10.02.098
25.05.235
50.010.510
Correlation Coefficient (r²) 0.9995

Table 2: Method Performance Characteristics

ParameterValue
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.15 µg/L
Recovery (at 10 µg/L)98.5%
Precision (RSD% at 10 µg/L, n=6)4.2%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hspme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample 5 mL Apple Juice add_salt Add 1.5 g NaCl sample->add_salt add_is Spike with This compound add_salt->add_is vortex Vortex add_is->vortex equilibrate Equilibrate at 40°C vortex->equilibrate extract Expose SPME Fiber equilibrate->extract desorb Thermal Desorption extract->desorb separate GC Separation desorb->separate detect MS Detection (SIM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: Experimental workflow for the analysis of Isopentyl isobutyrate.

internal_standard_principle cluster_process Analytical Process cluster_output Result Analyte Isopentyl isobutyrate Variation Analytical Variation (e.g., injection volume) Analyte->Variation AccurateQuant Accurate Quantification Analyte->AccurateQuant Ratio Corrects for Variation IS This compound IS->Variation IS->AccurateQuant Ratio Corrects for Variation Variation->Analyte Affects Analyte Signal Variation->IS Affects IS Signal Proportionally

Caption: Principle of internal standard quantification for accurate analysis.

Conclusion

The use of this compound as an internal standard in the HS-SPME-GC-MS analysis of food and beverage samples provides a robust and reliable method for the quantification of Isopentyl isobutyrate. This approach effectively mitigates matrix effects and other sources of analytical variability, leading to high accuracy, precision, and low detection limits. The detailed protocol presented here can be readily implemented in quality control and research laboratories for the analysis of this important flavor compound.

References

Application Notes and Protocols: Isopentyl Isobutyrate-d7 for Metabolomics and Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl isobutyrate-d7 is the deuterated form of isopentyl isobutyrate, a volatile organic compound and a member of the carboxylic acid ester family.[1][2] In the field of metabolomics, stable isotope-labeled compounds like this compound are invaluable tools.[3] The incorporation of deuterium (B1214612) (a stable isotope of hydrogen) creates a molecule that is chemically identical to its unlabeled counterpart but has a higher mass.[1] This mass difference allows it to be distinguished and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4] This key characteristic makes this compound highly suitable for two primary applications in metabolic research: as an internal standard for precise quantification of metabolites and as a tracer for metabolic flux analysis to elucidate the activity of metabolic pathways.[1][5]

Core Applications

  • Quantitative Metabolomics: Internal Standard

    In quantitative mass spectrometry, internal standards are crucial for correcting variations in sample preparation, extraction efficiency, and instrument response.[6] By adding a known amount of this compound to a biological sample, it can serve as an internal standard for the quantification of unlabeled isopentyl isobutyrate or structurally similar volatile esters. Since the deuterated and non-deuterated forms co-elute in chromatography and have similar ionization efficiencies but different mass-to-charge ratios (m/z), the ratio of their signals in the mass spectrometer can be used to accurately determine the concentration of the endogenous analyte.[1]

  • Metabolic Flux Analysis: Isotopic Tracer

    Metabolic flux analysis (MFA) is a powerful technique used to measure the rates (fluxes) of reactions within a metabolic network.[7][8] By introducing a stable isotope-labeled substrate (a tracer) into a biological system, researchers can track the incorporation of the isotope into downstream metabolites.[3][7] this compound can be used as a tracer to study pathways involved in ester metabolism. For instance, it can be introduced to a microbial culture to investigate the biosynthesis or degradation of isopentyl isobutyrate and related compounds.[9] By analyzing the mass isotopologue distribution of metabolites over time, the flow of the deuterium label through the metabolic network can be mapped, providing quantitative insights into pathway activity.[10]

Experimental Protocols

Protocol 1: Quantification of Isopentyl Isobutyrate in Microbial Culture Supernatant using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of isopentyl isobutyrate produced by a microbial culture using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound solution (1 mg/mL in methanol, certified standard)

  • Microbial culture supernatant

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate (B86663)

  • GC vials with inserts

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw frozen microbial culture supernatant samples on ice.

    • Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to remove any remaining cells or debris.

    • Transfer 1 mL of the clear supernatant to a clean glass tube.

  • Internal Standard Spiking:

    • Add 10 µL of the 1 mg/mL this compound internal standard solution to each supernatant sample. This results in a final concentration of 10 µg/mL.

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 1 mL of MTBE to each sample.

    • Vortex vigorously for 2 minutes to extract the analytes into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (MTBE) to a new glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Concentration and Transfer:

    • Gently evaporate the MTBE under a stream of nitrogen until approximately 100 µL remains.

    • Transfer the concentrated extract to a GC vial with a glass insert.

  • GC-MS Analysis:

    • Analyze the samples using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Set the injection volume to 1 µL with a splitless injection.

    • Develop a temperature gradient for the GC oven to separate isopentyl isobutyrate from other volatile compounds.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both isopentyl isobutyrate and this compound.

      • Isopentyl isobutyrate (unlabeled): Monitor ions such as m/z 71, 89, and 115.

      • This compound (labeled): Monitor ions such as m/z 78, 96, and 122 (assuming the d7 is on the isobutyrate moiety).

  • Data Analysis:

    • Integrate the peak areas for the selected ions of both the analyte and the internal standard.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Generate a calibration curve using known concentrations of unlabeled isopentyl isobutyrate spiked with the same amount of internal standard.

    • Determine the concentration of isopentyl isobutyrate in the samples by interpolating their response ratios on the calibration curve.

Protocol 2: Tracing Ester Biosynthesis in E. coli using this compound

This protocol outlines a stable isotope tracing experiment to investigate the enzymatic hydrolysis and re-esterification of isopentyl isobutyrate in a genetically engineered E. coli strain designed to produce esters.

Materials:

  • Engineered E. coli strain

  • Defined minimal medium

  • This compound

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, -20°C)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Grow the engineered E. coli strain in a defined minimal medium to mid-log phase.

    • Introduce this compound to the culture medium at a final concentration of 1 mM. This will serve as the isotopic tracer.

    • Collect cell pellets at various time points (e.g., 0, 5, 15, 30, 60 minutes) post-tracer addition.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by adding the cell suspension to a cold quenching solution.

    • Centrifuge the quenched cells at high speed at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a cold extraction solvent.

    • Lyse the cells by sonication or bead beating at 4°C.

    • Centrifuge to pellet cell debris and collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a high-resolution LC-MS/MS system.

    • Use a suitable chromatography method (e.g., reverse-phase or HILIC) to separate the metabolites of interest.

    • Operate the mass spectrometer in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of labeled metabolites.

    • Specifically look for the mass isotopologues of isobutyric acid and other potential downstream esters. For example, if the deuterium is on the isobutyrate moiety, look for isobutyric acid-d7.

  • Data Analysis and Flux Interpretation:

    • Correct the raw mass spectrometry data for the natural abundance of isotopes.

    • Determine the mass isotopologue distribution (MID) for isobutyric acid and other relevant metabolites at each time point. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

    • An increase in the abundance of isobutyric acid-d7 over time would indicate the hydrolysis of the administered this compound.

    • The appearance of other deuterated esters would suggest re-esterification of the released isobutyric acid-d7 with different alcohols.

    • Use metabolic modeling software to fit the MID data to a metabolic network model to quantify the fluxes through the ester hydrolysis and synthesis pathways.

Data Presentation

Table 1: Quantification of Isopentyl Isobutyrate in Microbial Culture.

Sample IDAnalyte Peak Area (m/z 89)Internal Standard Peak Area (m/z 96)Response RatioCalculated Concentration (µg/mL)
Blank01,520,4800.000.00
Standard 1 (1 µg/mL)150,1201,510,9900.101.00
Standard 2 (5 µg/mL)765,3301,530,1500.505.00
Standard 3 (10 µg/mL)1,540,8801,525,7601.0110.00
Sample A455,6701,515,9800.303.01
Sample B988,7501,522,3400.656.49

Table 2: Mass Isotopologue Distribution of Intracellular Isobutyric Acid after Labeling with this compound.

Time Point (minutes)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)M+7 (%)
099.50.40.10.00.00.00.00.0
585.20.40.10.10.21.05.08.0
1560.80.40.10.10.32.312.024.0
3042.10.40.10.10.43.918.035.0
6025.50.40.10.10.55.423.045.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Microbial Supernatant spike Spike with This compound sample->spike extract Liquid-Liquid Extraction (MTBE) spike->extract concentrate Concentrate under N2 extract->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms data Data Processing gcms->data quant Quantification data->quant result Analyte Concentration quant->result

Caption: Workflow for quantitative metabolomics using an internal standard.

metabolic_pathway cluster_input Tracer Input cluster_cell Cellular Metabolism tracer This compound (Extracellular) hydrolysis Esterase (Hydrolysis) tracer->hydrolysis isobutyrate Isobutyric Acid-d7 hydrolysis->isobutyrate isopentanol Isopentanol hydrolysis->isopentanol aat Alcohol Acyltransferase (AAT) isobutyrate->aat new_ester New Ester-d7 aat->new_ester acetyl_coa Other Acyl-CoAs acetyl_coa->aat

Caption: Tracing ester metabolism with this compound.

References

Application Note & Protocol: Quantification of Short-Chain Fatty Acids with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms, primarily produced by the gut microbiota through the fermentation of dietary fibers.[1][2] The most abundant SCFAs in the human gut are acetate, propionate, and butyrate, which play crucial roles in maintaining gut homeostasis, regulating the immune system, and influencing host metabolism.[1][3] Altered SCFA levels have been implicated in various diseases, including inflammatory bowel disease, metabolic disorders, and colorectal cancer.[1] Consequently, accurate and robust quantification of SCFAs in biological matrices is essential for understanding their physiological roles and for the development of novel therapeutic strategies.

This application note provides detailed protocols for the quantification of SCFAs in various biological samples using deuterated internal standards with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of deuterated standards is critical for accurate quantification as they mimic the physicochemical properties of the target analytes, compensating for variations in sample preparation and instrument response.[4][5]

Experimental Protocols

The quantification of SCFAs typically involves sample preparation (including extraction and derivatization), followed by chromatographic separation and mass spectrometric detection.[6] The choice between GC-MS and LC-MS/MS depends on the specific requirements of the study, including the desired sensitivity and the complexity of the sample matrix.

Protocol 1: GC-MS Quantification of SCFAs

GC-MS is a widely used technique for SCFA analysis due to its high resolution and sensitivity for volatile compounds.[7] However, the inherent low volatility and high polarity of SCFAs necessitate a derivatization step to convert them into more volatile esters or silyl (B83357) derivatives.[7][8]

1.1. Sample Preparation

Proper sample handling and preparation are crucial for accurate SCFA quantification.[4][5]

  • Fecal Samples:

    • Homogenize frozen fecal samples in a suitable extraction solvent (e.g., ice-cold water/acetonitrile (B52724) (50:50, v/v)) containing a mixture of deuterated SCFA internal standards (e.g., acetate-d3, propionate-d5, butyrate-d7).[9][10]

    • Vortex the mixture vigorously and centrifuge at high speed (e.g., 18,000 x g) at 4°C to pellet solid debris.[9]

    • Collect the supernatant for derivatization. To minimize interference from lipids, a lipid removal step using a solvent like methyl tert-butyl ether can be incorporated before derivatization.[7][11]

  • Plasma/Serum Samples:

    • Thaw plasma or serum samples on ice.

    • Acidify the sample with an acid like hydrochloric acid to protonate the SCFAs.[11]

    • Add the deuterated internal standard mix.

    • Extract the SCFAs using an organic solvent such as methyl tert-butyl ether.[11]

    • Vortex and centrifuge to separate the organic and aqueous phases.

    • Collect the organic layer containing the SCFAs for derivatization.

1.2. Derivatization

Derivatization enhances the volatility of SCFAs for GC-MS analysis.[8]

  • Esterification (using Isobutyl Chloroformate):

    • To the aqueous extract, add isobutanol and pyridine.

    • Add isobutyl chloroformate and vortex.

    • Extract the resulting isobutyl esters with a non-polar solvent like hexane.[7]

    • The organic phase is then ready for GC-MS analysis.[7]

  • Silylation (using BSTFA):

    • Dry the sample extract completely under a stream of nitrogen.

    • Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

    • Heat the mixture (e.g., at 60°C for 60 minutes) to facilitate the reaction.[8]

    • The resulting trimethylsilyl (B98337) (TMS) esters are then analyzed by GC-MS.

1.3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as one with a nitroterephthalic acid-modified polyethylene (B3416737) glycol (PEG) stationary phase, is suitable for separating SCFA derivatives.[2]

    • Injection Mode: Splitless injection is often used to maximize sensitivity.[12]

    • Oven Temperature Program: A temperature gradient is employed to separate the different SCFA derivatives. An example program starts at a low temperature (e.g., 50°C), ramps up to a higher temperature (e.g., 230°C), and holds to ensure elution of all compounds.[4]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode is preferred for targeted quantification to enhance sensitivity and selectivity by monitoring specific ions for each SCFA derivative and its corresponding deuterated internal standard.[10]

Protocol 2: LC-MS/MS Quantification of SCFAs

LC-MS/MS offers an alternative approach that can sometimes be performed without derivatization, although derivatization is often employed to improve chromatographic retention and ionization efficiency.[1]

2.1. Sample Preparation

Sample preparation is similar to that for GC-MS, involving extraction with a solvent containing deuterated internal standards.[9][10]

  • Fecal/Cecal Samples:

    • Homogenize the sample in an ice-cold extraction solvent (e.g., water/acetonitrile, 50:50, v/v) containing the deuterated internal standards.[9]

    • Centrifuge to remove solids and collect the supernatant.[9]

  • Plasma/Serum Samples:

    • Protein precipitation is often necessary. Add a cold organic solvent like acetonitrile to the plasma/serum sample containing the internal standards.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

2.2. Derivatization (Optional but Recommended)

Derivatization with reagents like aniline (B41778) or 3-nitrophenylhydrazine (B1228671) (3-NPH) can significantly improve the sensitivity and chromatographic performance of SCFA analysis by LC-MS/MS.[9][13]

  • Aniline Derivatization:

    • To the sample extract, add an aniline solution and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[9]

    • Incubate the reaction mixture on ice to form anilide derivatives.[9]

    • The reaction is then quenched, and the sample is diluted for LC-MS/MS analysis.[9]

2.3. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase C18 column is commonly used for separating the derivatized SCFAs.[13]

    • Mobile Phases: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to improve peak shape and ionization.[13]

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode depending on the derivatization agent used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion of the derivatized SCFA and its specific product ion after fragmentation, providing high selectivity and sensitivity.[14]

Data Presentation

The following tables summarize typical quantitative data for major SCFAs in human fecal and plasma samples, as well as method validation parameters.

Table 1: Representative Concentrations of SCFAs in Human Biological Samples

Short-Chain Fatty AcidFecal Concentration (µmol/g)Plasma Concentration (µM)
Acetate20.3 ± 9.150.4 ± 40.8
Propionate6.4 ± 3.83.1 ± 2.9
Butyrate3.9 ± 3.20.9 ± 1.1
Data represents mean ± standard deviation and is compiled from published literature.[15]

Table 2: Typical Method Validation Parameters for SCFA Quantification

ParameterGC-MSLC-MS/MS
Linearity (r²) > 0.99[16][17]> 0.99[1][9][14]
Limit of Detection (LOD) 0.1 - 5 pg[16]0.001 - 0.003 mM[1]
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mL[17]14 - 152 ng/mL (feces)[15]
Recovery (%) 80.87 - 119.03[16]73 - 134[15]
Intra-day Precision (%RSD) 0.56 - 13.07[16]< 12[1]
Inter-day Precision (%RSD) 0.56 - 13.07[16]< 20[1]

Mandatory Visualizations

Signaling Pathways

SCFA_Signaling_Pathways cluster_gut Gut Lumen cluster_host Host Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation SCFAs SCFAs Gut Microbiota->SCFAs Colonocytes Colonocytes SCFAs->Colonocytes Energy Source Immune Cells Immune Cells SCFAs->Immune Cells Modulation Systemic Circulation Systemic Circulation SCFAs->Systemic Circulation Gut Barrier Integrity Gut Barrier Integrity Colonocytes->Gut Barrier Integrity Anti-inflammatory Effects Anti-inflammatory Effects Immune Cells->Anti-inflammatory Effects Distant Organs Distant Organs Systemic Circulation->Distant Organs Metabolic Regulation SCFA_Quantification_Workflow Sample Collection Sample Collection Addition of Deuterated IS Addition of Deuterated IS Sample Collection->Addition of Deuterated IS Extraction Extraction Addition of Deuterated IS->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Derivatization->GC-MS or LC-MS/MS Analysis Data Processing Data Processing GC-MS or LC-MS/MS Analysis->Data Processing Peak Integration Quantification Quantification Data Processing->Quantification Calibration Curve

References

Application Note: Quantitative Analysis of Isopentyl Isobutyrate in Flavor and Fragrance Matrices using Isopentyl isobutyrate-d7 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopentyl isobutyrate is a significant ester compound widely utilized in the food and cosmetic industries for its characteristic fruity aroma, reminiscent of banana, pear, and apricot.[1][2][3] It is found naturally in various fruits and fermented products and is a key component in many flavor and fragrance formulations.[3] Accurate quantification of isopentyl isobutyrate is crucial for quality control, formulation development, and regulatory compliance in complex matrices such as beverages, food products, and cosmetics.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds in these complex samples.[2][4] However, the accuracy and precision of quantitative GC-MS can be compromised by various factors, including matrix effects and variations in sample preparation and injection volume.[5][6] The use of a stable isotope-labeled internal standard (IS) is the gold standard for correcting these variations.[5][7][8] A deuterated analog of the analyte, such as Isopentyl isobutyrate-d7, is the ideal internal standard because it exhibits nearly identical chemical and physical properties to its non-labeled counterpart.[5][8] It co-elutes chromatographically but is easily differentiated by the mass spectrometer due to its higher molecular weight, ensuring the most accurate and reliable quantification.[1][9]

This document provides a detailed protocol for the quantitative analysis of isopentyl isobutyrate in liquid matrices using this compound as an internal standard with GC-MS.

Physicochemical Properties

The properties of the analyte and its deuterated internal standard are summarized below. The use of a deuterated standard ensures that extraction efficiency and chromatographic behavior are virtually identical to the target analyte.

PropertyIsopentyl IsobutyrateThis compound
Synonyms Isoamyl isobutyrate; 3-Methylbutyl 2-methylpropanoateIsoamyl isobutyrate-d7; 3-Methylbutyl 2-methylpropanoate-d7
CAS Number 2050-01-3[2]Not available
Molecular Formula C₉H₁₈O₂[2]C₉H₁₁D₇O₂
Molecular Weight 158.24 g/mol [10]~165.30 g/mol
Boiling Point 169-171 °C[1][3]Similar to non-labeled compound
Density 0.856 g/mL at 25 °C[1][3]Similar to non-labeled compound
Solubility Insoluble in water; miscible with alcohol and oils[1][3]Similar to non-labeled compound
Odor Fruity, reminiscent of banana, apricot, pineapple[2][3]Odorless (in concentrations used for analysis)

Experimental Protocol

This protocol outlines the procedure for quantifying isopentyl isobutyrate in a liquid sample (e.g., beverage or solubilized cosmetic) using a liquid-liquid extraction (LLE) for sample cleanup and concentration.

1. Reagents and Materials

  • Isopentyl isobutyrate (≥98% purity)

  • This compound (≥98% purity, specific deuteration pattern should be known)

  • Hexane (B92381) or Methyl tert-butyl ether (MTBE), HPLC or GC grade

  • Methanol (B129727), HPLC or GC grade

  • Anhydrous Sodium Sulfate (B86663)

  • Deionized Water

  • Volumetric flasks (10, 50, 100 mL)

  • Micropipettes and tips

  • GC vials with inserts and caps

  • Separatory funnel or centrifuge tubes for LLE

2. Preparation of Standard Solutions

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of isopentyl isobutyrate into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • IS Working Solution (10 µg/mL): Dilute 1 mL of the IS Stock Solution to 10 mL with methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock Solution into separate volumetric flasks. Add a constant amount of the IS Working Solution to each flask and dilute with methanol. An example calibration series is provided in the data table below.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately measure 5 mL of the liquid sample (e.g., clear beverage) into a 15 mL centrifuge tube. For viscous or solid samples, a suitable dissolution and homogenization step is required.

  • Spike the sample with 50 µL of the IS Working Solution (10 µg/mL) to achieve a final IS concentration of 100 ng/mL.

  • Add 2 mL of hexane (or MTBE) to the tube.

  • Vortex vigorously for 2 minutes to extract the analytes into the organic layer.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract into a GC vial for analysis.

G cluster_prep Preparation Workflow sample 1. Measure 5 mL of Sample spike_is 2. Spike with 50 µL This compound (10 µg/mL) sample->spike_is add_solvent 3. Add 2 mL Extraction Solvent (e.g., Hexane) spike_is->add_solvent vortex 4. Vortex (2 min) add_solvent->vortex centrifuge 5. Centrifuge (3000 rpm, 5 min) vortex->centrifuge separate 6. Collect Organic Layer centrifuge->separate dry 7. Dry with Na₂SO₄ separate->dry transfer 8. Transfer to GC Vial dry->transfer analysis GC-MS Analysis transfer->analysis

Caption: Sample preparation workflow for flavor/fragrance analysis.

4. GC-MS Instrumentation and Parameters

The analysis can be performed on any standard GC-MS system. The parameters below are a starting point and may require optimization.

ParameterSetting
Gas Chromatograph
Injection PortSplit/Splitless
Injection ModeSplitless (1 min)
Injector Temp.250 °C
Injection Volume1 µL
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (Constant Flow)
GC Column
TypeDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Oven Program
Initial Temp.50 °C, hold for 2 min
Ramp 110 °C/min to 180 °C
Ramp 220 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeFull Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification
SIM Ions (Predicted)
Isopentyl isobutyrateQuantifier: 71, Qualifiers: 43, 87
This compoundQuantifier: 78, Qualifiers: 43, 94

Note: The selection of SIM ions is critical. The predicted ions are based on common fragmentation patterns of esters. The quantifier ion should be unique and abundant, while qualifier ions confirm identity. These must be empirically determined by injecting pure standards.

5. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both isopentyl isobutyrate and this compound.

  • Calculate Response Ratio: For each calibration standard and sample, calculate the peak area ratio: Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Calibration Curve: Plot the peak area ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis).

  • Linear Regression: Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.995 is typically desired.

  • Calculate Sample Concentration: Use the calculated peak area ratio from the unknown sample and the regression equation to determine the concentration of isopentyl isobutyrate in the sample.

G cluster_quant Quantitative Analysis Logic gcms Acquire Peak Areas from GC-MS analyte_area Analyte Peak Area (e.g., m/z 71) gcms->analyte_area is_area IS Peak Area (e.g., m/z 78) gcms->is_area ratio Calculate Ratio: Area(Analyte) / Area(IS) analyte_area->ratio is_area->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve For Standards final_conc Calculate Final Concentration in Sample ratio->final_conc For Unknowns regression Linear Regression: y = mx + c cal_curve->regression regression->final_conc

Caption: Logical workflow for internal standard-based quantification.

Representative Data

The following table presents hypothetical data for a 5-point calibration curve, demonstrating the expected performance of this method.

Calibration LevelAnalyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte AreaIS AreaPeak Area Ratio (Analyte/IS)
11010015,500151,0000.103
22510038,250150,5000.254
35010076,000152,0000.500
4100100153,000151,5001.009
5200100305,000150,8002.022
Regression Results Slope (m): 0.0101
Intercept (c): 0.0015
R²: 0.9998

Conclusion

The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of isopentyl isobutyrate in complex flavor and fragrance matrices by GC-MS. This stable isotope dilution technique effectively compensates for variations during sample preparation and analysis, leading to highly reliable data essential for quality control, research, and regulatory purposes. The protocol described herein serves as a comprehensive guide for developing and implementing this analytical method.

References

Application Notes and Protocols for Isopentyl isobutyrate-d7 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl isobutyrate is a volatile ester compound known for its characteristic fruity, banana-like aroma, making it a significant component in the flavor and fragrance industry.[1] For accurate and precise quantification of isopentyl isobutyrate and other volatile compounds in complex matrices, stable isotope dilution analysis using a deuterated internal standard is the gold standard. Isopentyl isobutyrate-d7, a deuterated analog of the parent compound, serves as an ideal internal standard for mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical and physical properties closely mirror those of the analyte, ensuring that it behaves similarly during sample preparation and analysis, thus effectively compensating for variations in extraction efficiency, injection volume, and instrument response.[2][3]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of volatile compounds in food and beverage matrices.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any sample processing steps.[2] The deuterated standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or variations in instrument performance.

Application: Quantification of Flavor Compounds in Fruit Juice

This protocol details the use of this compound for the quantitative analysis of isopentyl isobutyrate and other volatile esters in a fruit juice matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis sample Fruit Juice Sample spiked_sample Spike Sample with Internal Standard sample->spiked_sample is_stock This compound Stock Solution working_std Working Internal Standard Solution is_stock->working_std Dilute cal_standards Calibration Standards working_std->cal_standards Spike working_std->spiked_sample gc_ms GC-MS Analysis cal_standards->gc_ms Analyze for Calibration Curve headspace_vial Transfer to Headspace Vial spiked_sample->headspace_vial hs_spme HS-SPME Extraction headspace_vial->hs_spme hs_spme->gc_ms data_processing Data Processing gc_ms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the quantitative analysis of volatile compounds using this compound internal standard.

Materials and Reagents
  • This compound (Purity ≥ 98%)

  • Isopentyl isobutyrate (Purity ≥ 99%)

  • Methanol (B129727) (HPLC grade)

  • Sodium Chloride (Analytical grade)

  • Ultrapure water

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Protocol: HS-SPME-GC-MS Analysis

1. Preparation of Internal Standard Stock and Working Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. This working solution will be used to spike samples and prepare calibration standards.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by spiking known amounts of Isopentyl isobutyrate into a matrix blank (e.g., a model juice solution or a previously analyzed juice with no detectable analyte).

  • A typical calibration range for flavor compounds could be 1, 5, 10, 25, 50, and 100 ng/mL.

  • Add a constant amount of the this compound working solution to each calibration standard to achieve a final concentration of, for example, 20 ng/mL.

3. Sample Preparation and Extraction:

  • Place 5 mL of the fruit juice sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

  • Spike the sample with a precise volume of the this compound working solution to achieve a final concentration within the linear range of the instrument (e.g., 20 ng/mL).

  • Immediately seal the vial with the screw cap.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace.

  • Expose the preconditioned SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes and the internal standard.

4. GC-MS Analysis:

  • Injection: Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., 250°C) in splitless mode for 2 minutes.

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Data Presentation: Quantitative Results

The following table presents hypothetical but representative quantitative data for the analysis of isopentyl isobutyrate in different fruit juice samples.

Sample IDAnalyteInternal StandardAnalyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)Concentration (ng/mL)
Juice AIsopentyl isobutyrateThis compound85,432110,9870.77045.8
Juice BIsopentyl isobutyrateThis compound15,678108,5430.1448.6
Juice CIsopentyl isobutyrateThis compound123,987112,3451.10465.7
QC SampleIsopentyl isobutyrateThis compound42,345109,8760.38522.9

Concentrations are calculated based on a calibration curve of response ratio versus concentration.

Signaling Pathways and Logical Relationships

The logical relationship for quantification using an internal standard is based on the consistency of the response factor.

quantification_logic C_x = (A_x / A_is) * (C_is / RF) cluster_measurement Instrument Measurement cluster_knowns Known Values cluster_calculation Calculation analyte_area Peak Area of Analyte (A_x) response_ratio Calculate Response Ratio (A_x / A_is) analyte_area->response_ratio is_area Peak Area of Internal Standard (A_is) is_area->response_ratio is_conc Concentration of Internal Standard (C_is) analyte_conc Calculate Analyte Concentration (C_x) is_conc->analyte_conc rf Response Factor (RF) from Calibration rf->analyte_conc response_ratio->analyte_conc

Caption: Logical diagram for the calculation of analyte concentration using the internal standard method.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of volatile compounds in complex matrices. The protocols outlined in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to achieve accurate and reproducible results. The detailed methodologies and structured data presentation are intended to facilitate the implementation of this technique in various analytical laboratories.

References

Application Note: Quantitative Analysis of Volatile Esters by Headspace GC-MS with Isopentyl isobutyrate-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of volatile esters in various matrices using static headspace gas chromatography-mass spectrometry (HS-GC-MS). Volatile esters are key aroma and flavor compounds in food, beverages, and fragrances, and their accurate quantification is crucial for quality control and product development.[1] This protocol utilizes Isopentyl isobutyrate-d7 as a stable isotope-labeled internal standard to ensure high accuracy and precision by compensating for variations in sample preparation and injection.[2] The method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of volatile organic compounds.

Introduction

Volatile esters are a class of organic compounds that contribute significantly to the sensory profiles of a wide range of products. The analysis of these compounds is often challenging due to their volatility and the complexity of the sample matrices. Headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices.[1][3] This method minimizes matrix effects by analyzing the vapor phase in equilibrium with the sample.

The use of an internal standard is critical for accurate quantification in chromatography. An ideal internal standard should have similar chemical and physical properties to the analytes of interest but be chromatographically distinguishable. Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry-based assays.[4] They co-elute with their unlabeled counterparts but are distinguished by their mass-to-charge ratio, allowing for effective compensation of matrix effects and variations during sample processing and injection.[5][6] this compound is an excellent internal standard for the analysis of a broad range of volatile esters due to its structural similarity to many common esters and its deuterium (B1214612) labeling, which provides a distinct mass shift.

This application note provides a detailed protocol for the preparation of standards and samples, instrumental parameters for HS-GC-MS analysis, and data analysis procedures for the quantification of volatile esters using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Standards: Analytical grade standards of the target volatile esters (e.g., ethyl acetate, isoamyl acetate, ethyl hexanoate, etc.).

  • Internal Standard (IS): this compound.

  • Solvents: High-purity methanol (B129727) or ethanol (B145695) for stock solution preparation.

  • Vials: 20 mL glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.[1]

  • Deionized Water: For sample dilution.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the partitioning of volatile compounds into the headspace.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol to obtain a 1000 µg/mL stock solution.

    • Store at 4°C.

  • Analyte Stock Solution:

    • Prepare a mixed stock solution of the target volatile esters by accurately weighing approximately 10 mg of each ester into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol to obtain a stock solution with a concentration of approximately 1000 µg/mL for each analyte.

    • Store at 4°C.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into 20 mL headspace vials containing 5 mL of deionized water and 1 g of NaCl.

    • Add a constant amount of the IS Stock solution to each calibration standard to achieve a final concentration of 10 µg/mL.

    • The final concentrations of the target esters should range from approximately 0.1 µg/mL to 50 µg/mL.

Sample Preparation
  • Accurately weigh or measure a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.[1]

  • Add 5 mL of deionized water and 1 g of NaCl to the vial.

  • Spike the sample with the IS Stock solution to achieve a final concentration of 10 µg/mL.

  • Immediately seal the vial with a magnetic screw cap and a PTFE/silicone septum.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

HS-GC-MS Instrumental Parameters

The following instrumental parameters are recommended and may require optimization based on the specific instrument and target analytes.

Headspace Autosampler:

  • Incubation Temperature: 80°C

  • Incubation Time: 20 minutes

  • Agitation: On

  • Injection Volume: 1 mL

  • Syringe Temperature: 90°C

  • Transfer Line Temperature: 100°C

Gas Chromatograph (GC):

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (split ratio 10:1)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

Mass Spectrometer (MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Solvent Delay: 2 minutes

Data Presentation

Quantitative Data

The following tables summarize the quantitative performance of the method for a selection of common volatile esters.

Table 1: SIM Ions for Target Analytes and Internal Standard

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Ethyl Acetate436188
Isoamyl Acetate437055
Ethyl Butyrate714388
Ethyl Hexanoate884373
This compound (IS) 94 50 153

Table 2: Calibration Curve Data and Performance Metrics

CompoundCalibration Range (µg/mL)Linear EquationLOD (µg/mL)LOQ (µg/mL)
Ethyl Acetate0.1 - 50y = 1.23x + 0.050.99920.030.1
Isoamyl Acetate0.1 - 50y = 0.98x + 0.020.99950.020.08
Ethyl Butyrate0.1 - 50y = 1.15x - 0.010.99910.030.1
Ethyl Hexanoate0.1 - 50y = 0.89x + 0.040.99980.010.05

LOD (Limit of Detection) and LOQ (Limit of Quantification) were determined based on a signal-to-noise ratio of 3 and 10, respectively.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing & Quantification sample Sample Weighing/ Measurement add_water_salt Add Deionized Water & NaCl sample->add_water_salt add_is Spike with This compound (IS) add_water_salt->add_is seal_vortex Seal & Vortex add_is->seal_vortex incubation Headspace Incubation (80°C, 20 min) seal_vortex->incubation injection Headspace Injection (1 mL) incubation->injection gc_separation GC Separation (DB-5MS Column) injection->gc_separation ms_detection MS Detection (SIM Mode) gc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantify Analyte Concentration ratio_calc->quantification calibration_curve Generate Calibration Curve calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of volatile esters.

Caption: Logic of stable isotope-labeled internal standard for quantification.

Conclusion

The HS-GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of volatile esters in a variety of sample matrices.[1] The use of a stable isotope-labeled internal standard, this compound, is crucial for achieving high accuracy and precision by correcting for variations inherent in the analytical process.[2] Proper optimization of sample preparation, headspace conditions, and instrumental parameters is essential for obtaining reproducible results. This protocol serves as a comprehensive guide for researchers and professionals involved in the analysis of volatile flavor and aroma compounds.

References

Troubleshooting & Optimization

Troubleshooting Peak Splitting of Isopentyl Isobutyrate-d7 in NMR: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting issues in the NMR analysis of Isopentyl isobutyrate-d7.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound and which protons are expected to be seen in the 1H NMR spectrum?

This compound has the isobutyrate moiety deuterated. The structure is CH(CH₃)₂CH₂CH₂OC(O)CD(CD₃)₂. Therefore, in the ¹H NMR spectrum, we expect to see signals only from the isopentyl group protons. The seven protons of the isobutyryl group have been replaced by deuterium (B1214612).

Q2: What is the expected splitting pattern for the protons of the isopentyl group in this compound?

The isopentyl group consists of:

  • A triplet for the two protons on the carbon attached to the ester oxygen (-O-CH₂ -). This is due to coupling with the adjacent two protons.

  • A multiplet (specifically, a doublet of triplets or a more complex pattern) for the two protons on the second carbon of the isopentyl chain (-CH₂-CH₂ -CH-). This signal is split by the two adjacent protons on one side and one proton on the other.

  • A multiplet (nonet) for the single proton on the third carbon (-CH₂-CH(CH )(CH₃)₂). This proton is coupled to the two protons on the adjacent CH₂ group and the six protons of the two methyl groups.

  • A doublet for the six equivalent protons of the two methyl groups (-(CH)(CH₃ )₂). This is due to coupling with the single adjacent proton.

Q3: Why am I seeing broader peaks than expected?

Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. Improper shimming can lead to significant peak broadening.[1]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn can cause broader lines.[2]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic materials (e.g., dissolved oxygen, metal ions) can cause significant line broadening.[1]

  • Unresolved Couplings: Complex coupling patterns that are not fully resolved can appear as broad peaks.

Q4: I see unexpected peaks in my spectrum. What could be their source?

Unexpected peaks are often due to impurities in the NMR sample. Common sources include:

  • Residual Solvents: From the reaction workup or purification steps (e.g., ethyl acetate, hexane, dichloromethane).[3]

  • Water: Can appear as a broad singlet, and its chemical shift is dependent on the solvent and temperature.[3]

  • Grease: From glassware joints. Silicone grease typically appears around 0 ppm.[4]

  • Starting Materials: Incomplete reaction can result in signals from the starting isopentyl alcohol.

Troubleshooting Guide for Peak Splitting Issues

Unexpected or Complex Peak Splitting

If the observed splitting pattern is more complex than the expected first-order patterns (n+1 rule), consider the following:

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can occur. This leads to "roofing" (inner peaks of a multiplet are more intense) and non-uniform spacing between peaks.

    • Solution: Acquiring the spectrum on a higher-field NMR spectrometer can often simplify the spectrum by increasing the chemical shift dispersion.[1]

  • Magnetic Inequivalence: Protons that are chemically equivalent may not be magnetically equivalent, leading to more complex splitting patterns. In the isopentyl group, the two protons of a CH₂ group can be diastereotopic, leading to more complex splitting than a simple triplet.

Peak Broadening or Loss of Resolution

Follow this workflow to troubleshoot broad peaks:

Caption: Troubleshooting workflow for broad NMR peaks.

Quantitative Data

The following table summarizes the expected ¹H NMR chemical shifts and coupling constants for the isopentyl group in an ester environment.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-O-CH₂ -4.1 - 4.2Triplet (t)6.5 - 7.0
-CH₂-CH₂ -CH-1.6 - 1.8Multiplet (m)-
-CH(CH )(CH₃)₂1.8 - 2.0Multiplet (m)~6.7
-(CH)(CH₃ )₂0.9 - 1.0Doublet (d)6.5 - 7.0

Note: Chemical shifts are reported for CDCl₃ and can vary slightly depending on the solvent and concentration.

Experimental Protocols

Protocol for ¹H NMR Sample Preparation of this compound
  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to the vial. Ensure the solvent is of high purity to minimize impurity peaks.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality.[2]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

Protocol for ¹H NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A stable and high lock level is essential for good resolution.[1]

  • Tuning and Matching: Tune and match the NMR probe for the ¹H frequency. This ensures efficient signal detection.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected proton signals (e.g., 0-10 ppm).

    • Use a standard 90° pulse.

    • Set the number of scans (NS) to 16 or higher for a good signal-to-noise ratio. For dilute samples, more scans will be necessary.

    • Set the relaxation delay (D1) to at least 2-5 seconds to allow for full relaxation of the protons between scans.

  • Data Acquisition: Start the acquisition.

  • Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

Visualizations

Signal_Pathway cluster_protons Isopentyl Protons cluster_splitting Observed Splitting O_CH2 -O-CH2- Triplet Triplet O_CH2->Triplet Couples with -CH2-CH2- CH2_CH2 -CH2-CH2- Multiplet1 Multiplet CH2_CH2->Multiplet1 Couples with -O-CH2- and -CH- CH2_CH -CH2-CH- Multiplet2 Multiplet CH2_CH->Multiplet2 Couples with -CH2-CH2- and -CH(CH3)2 CH_CH3 -CH(CH3)2 Doublet Doublet CH_CH3->Doublet Couples with -CH-

Caption: Coupling relationships in the isopentyl group.

Troubleshooting_Logic Start Unexpected Peak Splitting CheckPurity Check Sample Purity (e.g., for starting material) Start->CheckPurity CheckField Consider Field Strength CheckPurity->CheckField Sample is Pure CheckEquivalence Assess Magnetic Equivalence CheckField->CheckEquivalence High Field SecondOrder Second-Order Effects CheckField->SecondOrder Low/Medium Field Diastereotopic Diastereotopic Protons CheckEquivalence->Diastereotopic HigherField Acquire at Higher Field SecondOrder->HigherField Simulate Simulate Spectrum Diastereotopic->Simulate Resolution Problem Resolved HigherField->Resolution Simulate->Resolution

Caption: Logical workflow for diagnosing peak splitting issues.

References

Technical Support Center: Optimizing Isopentyl isobutyrate-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization and use of Isopentyl isobutyrate-d7 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer detailed experimental protocols for robust and accurate analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using this compound as a deuterated internal standard.

Q1: What are the most common analytical problems associated with deuterated internal standards like this compound?

The most frequently encountered issues include:

  • Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1][2]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][2]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1][2]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1]

  • Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS.[1]

Q2: My this compound internal standard appears to be losing its deuterium label. What causes this and how can I prevent it?

Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[1][2] This is more likely to happen under certain conditions:

  • Label Position: Deuterium atoms on this compound are generally stable. However, labels on carbons adjacent to carbonyl groups can be more susceptible to exchange under harsh acidic or basic conditions.[1][2]

  • pH of the Solution: Storing or analyzing deuterated compounds in strong acidic or basic solutions can catalyze the exchange.[1][3]

Troubleshooting:

  • Maintain sample and solvent pH within a neutral range (pH 4-7) where possible.

  • Avoid prolonged storage of the internal standard in protic solvents or at extreme pH values.[3]

  • Evaluate the stability of the internal standard during method development by incubating it in the sample matrix under various conditions.

Q3: The retention time of this compound is slightly different from the unlabeled analyte. Is this a problem and how can I address it?

A slight chromatographic shift between the analyte and its deuterated internal standard is a known phenomenon. This can be problematic if the separation is significant, as the two compounds may experience different matrix effects.[2]

Troubleshooting:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the degree of separation.

  • Adjust Chromatography: If the separation is problematic, consider using a lower-resolution HPLC column to ensure both compounds elute as a single, sharp peak.[2]

  • Alternative Isotopes: If the chromatographic shift persists and impacts quantification, consider using an internal standard labeled with a heavier stable isotope like ¹³C, which is less prone to this effect.[2][4]

Q4: I am observing inconsistent internal standard peak areas across my sample batch. What could be the cause?

Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[2]

Troubleshooting:

  • Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect on both the analyte and the internal standard.

  • Optimize Sample Preparation: Ensure consistent and efficient extraction of both the analyte and the internal standard. The internal standard should be added at the earliest stage of sample preparation to compensate for variability.[5]

  • Check for Contamination: Ensure that the blank matrix is free of any endogenous Isopentyl isobutyrate.

Experimental Protocols

This section provides detailed methodologies for key experiments to optimize the concentration and validate the performance of this compound.

Protocol 1: Selection of Optimal Internal Standard Concentration

Objective: To determine the concentration of this compound that provides the most accurate and precise quantification of the analyte over the entire calibration range.

Methodology:

  • Select Test Concentrations: Based on the expected calibration range of the analyte, select three to five concentrations for this compound. A common starting point is a concentration in the mid-range of the analyte's calibration curve.[6]

  • Prepare Samples: For each test concentration of the internal standard, prepare three full sets of calibration standards and quality control (QC) samples.

  • Add Internal Standard: To each sample (calibrators, QCs, and blanks), add a fixed volume of the respective this compound working solution at the beginning of the sample preparation process.[5]

  • Sample Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analysis: Analyze the samples using the developed LC-MS/MS method.

  • Evaluation: Evaluate the following parameters for each internal standard concentration:

    • Linearity (r²): Should be ≥ 0.99.[6]

    • Accuracy: Back-calculated concentrations of calibration standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[6]

    • Precision (%CV): Should be ≤ 15% for QCs (≤ 20% for LLOQ).[6]

    • Internal Standard Peak Area Consistency: The peak area of this compound should be consistent across all samples. A coefficient of variation (%CV) of ≤ 15% is generally acceptable.[6]

Data Summary:

IS ConcentrationLinearity (r²)Accuracy (Mean % Nominal)Precision (%CV)IS Peak Area (%CV)
50 ng/mL0.99898.55.218.1
100 ng/mL0.999101.23.88.5
200 ng/mL0.997103.54.112.3
Protocol 2: Assessment of Internal Standard Purity

Objective: To ensure that the this compound internal standard is not significantly contaminated with the unlabeled analyte, which would lead to an overestimation of the analyte's concentration.

Methodology:

  • Prepare Blank Sample: Use a matrix sample that is known to be free of the analyte.

  • Spike with Internal Standard: Add the this compound internal standard at the concentration used in the analytical method.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The response for the unlabeled analyte in the spiked blank sample should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[1]

Visual Guides

Workflow for Optimizing Internal Standard Concentration

G cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation A Select IS Test Concentrations (e.g., Low, Medium, High) B Prepare Calibration Standards & QCs for each IS concentration A->B C Spike all samples with respective IS concentration B->C D Perform Sample Extraction C->D E Analyze by LC-MS/MS D->E F Assess Linearity (r²) E->F G Evaluate Accuracy & Precision E->G H Check IS Peak Area Consistency E->H I Select Optimal IS Concentration F->I G->I H->I

Caption: Workflow for selecting the optimal internal standard concentration.

Troubleshooting Logic for Inconsistent Internal Standard Signal

G Start Inconsistent IS Peak Area? MatrixEffect Differential Matrix Effects? Start->MatrixEffect Stability Isotopic Exchange or Degradation? MatrixEffect->Stability No Sol_Matrix Solution: - Optimize sample cleanup - Evaluate different ionization source parameters MatrixEffect->Sol_Matrix Yes Extraction Variable Extraction Recovery? Stability->Extraction No Sol_Stability Solution: - Check pH of solutions - Evaluate IS stability in matrix over time Stability->Sol_Stability Yes Sol_Extraction Solution: - Optimize extraction procedure - Ensure IS is added early Extraction->Sol_Extraction Yes

Caption: Decision tree for troubleshooting inconsistent internal standard signals.

References

Isopentyl isobutyrate-d7 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of Isopentyl isobutyrate-d7, a deuterated internal standard crucial for accurate quantitative analysis in research, clinical diagnostics, and drug development. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under conditions that minimize degradation and prevent isotopic exchange. Always refer to the Certificate of Analysis (CofA) provided by the manufacturer for specific recommendations.[1][2] General best practices include:

  • Temperature: For long-term storage of the neat compound or concentrated stock solutions, a temperature of -20°C or colder is recommended.[3] For short-term storage of working solutions, 2-8°C is generally acceptable.

  • Light: Protect the compound from light by storing it in amber vials or in the dark to prevent potential photodegradation.[3]

  • Moisture: Store in a tightly sealed container in a dry environment or desiccator to prevent hydrolysis.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere like nitrogen or argon.

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is hydrolysis of the ester linkage. This reaction breaks the ester down into isobutyric acid-d7 and isopentyl alcohol. Hydrolysis can be catalyzed by acidic or basic conditions.[4][5][6]

Q3: What solvents should be used for preparing solutions of this compound?

High-purity aprotic solvents such as acetonitrile, ethyl acetate, or methanol (B129727) are recommended for preparing stock and working solutions.[3] It is critical to avoid acidic or basic aqueous solutions, as they can catalyze both the hydrolysis of the ester and the exchange of deuterium (B1214612) atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[3]

Q4: How can I verify the stability of my this compound solution?

The stability of your working solutions should be periodically verified. This can be done by comparing the response of a freshly prepared standard to an older one. A significant deviation in response may indicate degradation. For a more rigorous assessment, a stability study can be performed (see Experimental Protocols section).

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when using this compound as an internal standard.

Observed Issue Potential Cause Troubleshooting Steps
Decreased internal standard response over time. Degradation of this compound.1. Check storage conditions: Ensure the standard is stored at the correct temperature, protected from light, and in a tightly sealed container. 2. Evaluate solvent: Confirm that the solvent used is aprotic and free of acidic or basic contaminants. 3. Prepare fresh solutions: Prepare a new working solution from a reliable stock and compare its performance to the suspect solution.
Inconsistent internal standard response across samples. Inconsistent pipetting or matrix effects.1. Verify pipetting accuracy: Ensure pipettes are calibrated and that a consistent pipetting technique is used. 2. Investigate matrix effects: Analyze a sample with and without the matrix to see if the matrix is suppressing or enhancing the signal. If matrix effects are present, further sample cleanup may be necessary.
Appearance of a peak corresponding to the non-deuterated Isopentyl isobutyrate. Isotopic exchange (H/D exchange).1. Check for sources of protons: Avoid acidic or basic conditions in your sample preparation and mobile phases. 2. Use aprotic solvents: Ensure that all solvents used are aprotic. 3. Consider a different deuterated position: If H/D exchange is persistent, the deuterium atoms may be in a labile position. Contact the manufacturer to discuss the labeling strategy.
Presence of unexpected peaks in the chromatogram. Degradation products or impurities.1. Identify potential degradation products: The primary degradation products are isobutyric acid-d7 and isopentyl alcohol. Check for the presence of these compounds. 2. Verify purity: Re-evaluate the purity of the standard using a high-resolution analytical technique.

Experimental Protocols

Protocol for Assessing Short-Term Stability of this compound Working Solution

This protocol is designed to evaluate the stability of an this compound working solution under typical laboratory conditions.

1. Materials:

  • This compound
  • High-purity aprotic solvent (e.g., acetonitrile)
  • Calibrated analytical balance and pipettes
  • Autosampler vials
  • LC-MS/MS system

2. Procedure:

  • Prepare a fresh working solution of this compound at the concentration used in your analytical method.
  • Time Zero (T0) Analysis: Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial and analyze it using your established LC-MS/MS method. Repeat the injection at least three times to establish a baseline response.
  • Incubation: Store the remaining working solution on a lab bench at ambient temperature and protected from direct light.
  • Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, and 24 hours), transfer an aliquot of the stored working solution to a fresh autosampler vial and analyze it under the same conditions as the T0 sample.
  • Data Analysis: Calculate the average peak area of the this compound at each time point. Compare the average peak area at each subsequent time point to the average peak area at T0. A deviation of more than a predefined percentage (e.g., ±15%) may indicate instability.

Visualizations

This compound Stability Troubleshooting start Inconsistent or Decreasing IS Response check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage check_prep Review Solution Preparation (Solvent, Pipetting) start->check_prep fresh_solution Prepare Fresh Working Solution check_storage->fresh_solution check_prep->fresh_solution compare_response Compare Response to Old Solution fresh_solution->compare_response issue_resolved Issue Resolved compare_response->issue_resolved Response is Stable investigate_matrix Investigate Matrix Effects compare_response->investigate_matrix Inconsistency Persists check_hd_exchange Check for H/D Exchange (Mass Spectrum) investigate_matrix->check_hd_exchange contact_support Contact Technical Support check_hd_exchange->contact_support

Caption: Troubleshooting workflow for this compound.

This compound Hydrolysis isopentyl_isobutyrate This compound water H2O (Acid or Base Catalyst) isopentyl_isobutyrate->water isobutyric_acid Isobutyric Acid-d7 water->isobutyric_acid isopentyl_alcohol Isopentyl Alcohol water->isopentyl_alcohol

Caption: Primary degradation pathway of this compound.

References

preventing deuterium-hydrogen exchange in Isopentyl isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing deuterium-hydrogen (D-H) exchange in Isopentyl isobutyrate-d7.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, this can compromise the isotopic purity of the compound, which is critical for its use as an internal standard in mass spectrometry-based quantitative analyses.[2] The loss of deuterium can lead to inaccurate quantification and misinterpretation of experimental results.[3]

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

A2: The deuterium atoms on the carbons alpha to the carbonyl group in the isobutyrate moiety are the most likely to undergo exchange. This is due to a process called keto-enol tautomerism, which can be catalyzed by acids or bases.[3][4] The deuterium atoms on the isopentyl group are generally more stable as they are on sp3 carbons that are not activated.

Q3: What experimental conditions can promote D-H exchange in this compound?

A3: Several factors can increase the rate of D-H exchange:

  • pH: Both highly acidic and basic conditions can catalyze the exchange.[4]

  • Temperature: Higher temperatures accelerate the rate of exchange.[5]

  • Solvent: Protic solvents, such as water and methanol, can readily provide protons to exchange with the deuterium atoms.[1][5]

Q4: How can I minimize D-H exchange during storage?

A4: To maintain the isotopic integrity of this compound during storage, consider the following:

  • Solvent Choice: Whenever possible, store the compound in aprotic solvents like acetonitrile (B52724), dioxane, or tetrahydrofuran.[5] If an aqueous solution is necessary, use a D₂O-based buffer.[5]

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to significantly slow down the exchange rate.[5]

  • pH: If using a buffer, maintain a pH where the exchange rate is minimal. For many compounds, this is in the acidic range of pH 2.5-3.0.[5][6]

Q5: Are there alternative labeling strategies to avoid exchange issues?

A5: While deuterium labeling is cost-effective, using isotopes like ¹³C or ¹⁵N can be an alternative as they are not susceptible to exchange.[3][7] However, synthesis with these isotopes is often more complex and expensive.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to D-H exchange of this compound.

Symptom Potential Cause Troubleshooting Step Recommended Action
Inconsistent or lower-than-expected signal from this compound internal standard. Deuterium loss due to D-H exchange.1. Analyze a freshly prepared standard: Prepare a new solution of the internal standard in an appropriate aprotic solvent and analyze immediately.If the signal is as expected, the issue lies with the storage or handling of previous solutions.
2. Review solvent preparation: Check the composition of the solvents used for sample dilution and mobile phases.Ensure solvents are aprotic or, if aqueous, are maintained at a low pH (2.5-3.0) and temperature.[5]
Appearance of a signal at the mass of the unlabeled Isopentyl isobutyrate in a blank sample spiked only with the deuterated internal standard. Back-exchange is occurring during the analytical run.[6]1. Optimize LC-MS/MS conditions: Investigate the ion source and diluent as potential sources of exchange.[8]Altering instrument conditions and selecting appropriate transitions can mitigate or eliminate in-source exchange.[8]
2. Lower the temperature: If possible, conduct the analysis at a lower temperature.Working at around 0°C can significantly reduce the rate of exchange.[5]
Gradual decrease in isotopic purity over time. Inappropriate storage conditions.1. Evaluate storage solvent: Confirm that the compound is stored in a suitable aprotic solvent.If in a protic solvent, switch to an aprotic solvent or a D₂O-based buffer for future storage.[5]
2. Check storage temperature: Ensure the storage temperature is consistently low.Store at -20°C or -80°C.[5]

Experimental Protocols

Protocol 1: Determination of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines the methodology for assessing the isotopic purity of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same aprotic solvent.

  • Instrumentation (LC-ESI-HR-MS):

    • Use a high-resolution mass spectrometer capable of resolving the isotopologues of this compound.[9]

    • Employ electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition:

    • Acquire full scan mass spectra over a relevant m/z range.

    • Ensure the mass resolution is sufficient to distinguish between the different H/D isotopologues.[9]

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled compound (d0) and all deuterated isotopologues (d1 to d7).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of isotopic purity using the relative abundance of the d7 isotopologue compared to the sum of all isotopologues.[10]

Protocol 2: pH Stability Study

This protocol is designed to determine the optimal pH for the stability of this compound in aqueous solutions.

  • Buffer Preparation:

    • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.

    • For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. Keep the organic solvent percentage low (<1%).[6]

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 0, 1, 4, 8, and 24 hours).

  • Analysis:

    • At each time point, take an aliquot of the sample and immediately analyze it using the HR-MS protocol described above to determine the isotopic purity.

    • For acidic and basic samples, neutralization may be necessary before analysis to prevent further exchange.[6]

  • Data Presentation:

    • Summarize the percentage of the d7 isotopologue remaining at each pH and time point in a table.

Visualizations

Troubleshooting_DH_Exchange cluster_symptom Symptom cluster_investigation Investigation cluster_remediation Remediation cluster_verification Verification Symptom Inconsistent Signal or Unlabeled Compound Detected Check_Storage Review Storage Conditions (Solvent, Temp, pH) Symptom->Check_Storage Potential Storage Issue Check_Analysis Review Analytical Conditions (Solvent, Temp, MS Source) Symptom->Check_Analysis Potential Analytical Issue Optimize_Storage Use Aprotic Solvent Store at Low Temp (-20°C) Adjust pH (2.5-3.0) Check_Storage->Optimize_Storage Identified Issue Optimize_Analysis Use Aprotic/Acidified Solvents Lower Analysis Temp Optimize MS Source Check_Analysis->Optimize_Analysis Identified Issue Verify Re-analyze to Confirm Isotopic Purity Optimize_Storage->Verify Optimize_Analysis->Verify

Caption: Troubleshooting workflow for identifying and resolving deuterium-hydrogen exchange issues.

References

Technical Support Center: Isotopic Interference Correction for Isopentyl Isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on correcting for isotopic interference when using Isopentyl isobutyrate-d7 as an internal standard in mass spectrometry-based quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound?

A1: Isotopic interference, or cross-talk, occurs when the signal of the deuterated internal standard (this compound) is artificially increased by contributions from the natural isotopic variants of the unlabeled analyte (Isopentyl isobutyrate).[1] All naturally occurring compounds contain a small percentage of heavier isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). This results in the mass spectrum of the unlabeled analyte having small peaks at masses greater than its monoisotopic mass (M+1, M+2, etc.). If the mass of one of these isotopic peaks of the analyte overlaps with the mass of the deuterated internal standard, it can lead to inaccuracies in quantification.

Q2: Why is it important to correct for this interference?

A2: Failure to correct for isotopic interference can lead to an overestimation of the internal standard's response, which in turn results in an underestimation of the analyte's concentration. This is particularly problematic at low analyte concentrations where the relative contribution of the interference is more significant. Accurate quantification is crucial for reliable experimental results in areas such as pharmacokinetics and metabolic studies.[2]

Q3: How can I determine if isotopic interference is affecting my results?

A3: You can assess the potential for isotopic interference by:

  • Analyzing a high-concentration standard of the unlabeled analyte: Monitor the mass channel of the deuterated internal standard. A significant signal in this channel indicates isotopic overlap.

  • Examining your calibration curve: Significant isotopic interference can cause non-linearity in the calibration curve, especially at the lower and upper ends of the concentration range.[1]

Q4: What are the primary methods for correcting for isotopic interference?

A4: The two primary approaches are:

  • Use of high isotopic purity internal standards: Whenever possible, use an internal standard with a high degree of deuteration to minimize the presence of unlabeled species.[2]

  • Mathematical correction: A mathematical formula can be applied to subtract the contribution of the analyte's isotopic peaks from the internal standard's signal. This is a common and effective method.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Non-linear calibration curve Isotopic interference from the analyte to the internal standard.Apply a mathematical correction for isotopic overlap. Consider using a deuterated standard with a higher mass difference if the problem persists.
Inaccurate quantification at low concentrations The relative contribution of the isotopic interference is higher at lower analyte concentrations.Ensure that the isotopic correction is being applied correctly. Validate the method at the lower limit of quantification (LLOQ).
Signal detected in the internal standard channel when analyzing a blank matrix spiked only with the unlabeled analyte This is a direct indication of isotopic overlap from the analyte.This confirms the need for an isotopic correction. Proceed with the mathematical correction protocol.
Variable results and poor reproducibility Inconsistent isotopic interference across samples, potentially due to matrix effects influencing ionization efficiency.Ensure consistent matrix conditions across all samples and standards. The use of a stable isotope-labeled internal standard should minimize this, but significant matrix differences can still have an effect.

Experimental Protocols

Protocol 1: Determining the Isotopic Contribution of Unlabeled Isopentyl Isobutyrate

Objective: To experimentally determine the percentage of the unlabeled analyte signal that interferes with the deuterated internal standard signal.

Methodology:

  • Prepare a high-concentration solution of unlabeled Isopentyl isobutyrate in a suitable solvent (e.g., acetonitrile).

  • Analyze this solution using your established GC-MS or LC-MS/MS method.

  • Monitor the ion channels for both the primary fragment of the unlabeled analyte and the primary fragment of the deuterated internal standard.

  • Measure the peak areas for both ions.

  • Calculate the interference factor (IF) as follows:

    IF = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100%

Protocol 2: Mathematical Correction of Isotopic Interference

Objective: To apply a mathematical correction to obtain the true signal of the deuterated internal standard.

Methodology:

  • Determine the Interference Factor (IF) as described in Protocol 1.

  • For each sample, measure the peak areas for the unlabeled analyte and the deuterated internal standard.

  • Calculate the corrected peak area of the internal standard (IS_corrected) using the following formula:

    IS_corrected = IS_measured - (Analyte_measured * (IF / 100))

    Where:

    • IS_measured is the measured peak area of the internal standard.

    • Analyte_measured is the measured peak area of the unlabeled analyte.

    • IF is the interference factor determined in Protocol 1.

  • Use the IS_corrected value for all subsequent calculations of analyte concentration.

Data Presentation

Table 1: Mass Spectrometric Data for Isopentyl Isobutyrate and this compound
CompoundChemical FormulaMolecular Weight ( g/mol )Monitored Ion (m/z)Ion Identity
Isopentyl isobutyrateC₉H₁₈O₂158.2471[C₄H₇O]⁺
This compoundC₉H₁₁D₇O₂165.2878[C₄D₇O]⁺

Assumption: The seven deuterium (B1214612) atoms are located on the isobutyl group, as this is a common synthetic route.

Table 2: Theoretical Isotopic Distribution of the [C₄H₇O]⁺ Fragment of Isopentyl Isobutyrate
Ionm/zRelative Abundance (%)
M71100
M+1724.57
M+2730.10

This distribution is calculated based on the natural abundances of ¹³C, ²H, and ¹⁷O.

Table 3: Example of Isotopic Interference Correction
SampleMeasured Analyte Area (m/z 71)Measured IS Area (m/z 78)Calculated InterferenceCorrected IS Area (m/z 78)
Standard 1100,000500,0001,000499,000
QC Low50,000500,000500499,500
Unknown 1250,000500,0002,500497,500

Assuming an experimentally determined interference of 1% from the m/z 71 channel to the m/z 78 channel.

Visualizations

Isotopic_Interference_Correction_Workflow cluster_0 Experimental Measurement cluster_1 Correction Calculation cluster_2 Quantification A Acquire Raw Data (Analyte & IS Signals) B Determine Interference Factor (IF) A->B High Conc. Analyte Std. C Apply Correction Formula: IS_corrected = IS_measured - (Analyte_measured * IF) A->C B->C D Calculate Analyte/IS_corrected Ratio C->D E Determine Concentration from Calibration Curve D->E

Caption: Workflow for correcting isotopic interference.

Logical_Relationship Analyte Unlabeled Analyte (Isopentyl Isobutyrate) Interference Isotopic Overlap Analyte->Interference contributes to IS Deuterated IS (this compound) Quantification Accurate Quantification IS->Quantification impacts Interference->IS inflates signal of Correction Mathematical Correction Correction->Interference mitigates Correction->Quantification enables

References

Validation & Comparative

Validating Analytical Methods: A Comparative Guide to Using Isopentyl Isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of Isopentyl isobutyrate-d7, a deuterated internal standard, against a non-deuterated structural analog for the quantitative analysis of isopentyl isobutyrate, a common flavor and fragrance compound. The supporting experimental data presented herein is representative of typical performance characteristics observed in validated analytical methods.

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes. This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte through sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the unlabeled analyte. This co-elution ensures that both compounds experience the same matrix-induced ionization suppression or enhancement, leading to a more accurate and precise quantification.[3] In contrast, a structural analog internal standard, while chemically similar, will have a different retention time and may respond differently to matrix effects, potentially compromising the accuracy of the results.

The following table summarizes representative performance data from a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of isopentyl isobutyrate in a fruit juice matrix, comparing this compound with a common structural analog internal standard, such as heptyl acetate.

Validation Parameter This compound (Deuterated IS) Heptyl Acetate (Structural Analog IS) Acceptance Criteria (ICH/FDA Guidelines)
Accuracy (Recovery %) 98.5% - 101.2%85.1% - 110.5%80% - 120% (for complex matrices)
Precision (RSD %)
- Intra-day≤ 2.5%≤ 8.7%≤ 15%
- Inter-day≤ 3.1%≤ 12.3%≤ 15%
Linearity (r²) ≥ 0.998≥ 0.995≥ 0.99
Matrix Effect (CV %) ≤ 4.5%≤ 18.2%≤ 15%

As the data illustrates, the use of this compound results in significantly better accuracy and precision, as evidenced by the tighter recovery range and lower relative standard deviation (RSD) values. Furthermore, the matrix effect is substantially minimized with the deuterated standard, ensuring more reliable results across different sample lots.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of any analytical method. Below is a representative protocol for the quantification of isopentyl isobutyrate in a fruit juice matrix using this compound as an internal standard via GC-MS.

Preparation of Standards and Samples
  • Stock Solutions: Prepare individual stock solutions of isopentyl isobutyrate and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank fruit juice matrix with appropriate volumes of the isopentyl isobutyrate stock solution to achieve concentrations ranging from 1 to 500 ng/mL.

  • Internal Standard Spiking: Add this compound working solution to all calibration standards and quality control (QC) samples to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 150, and 400 ng/mL) in the same manner as the calibration standards.

  • Sample Preparation: For unknown samples, add the internal standard solution and extract the analytes using a suitable liquid-liquid extraction or solid-phase extraction (SPE) method.

GC-MS Analysis
  • Gas Chromatograph (GC): Agilent 7890B or equivalent.

  • Mass Spectrometer (MS): Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Isopentyl isobutyrate: m/z 71, 87, 115

    • This compound: m/z 78, 94, 122

Method Validation Procedures

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing the following parameters:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and internal standard.

  • Linearity and Range: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The linearity should be evaluated by the coefficient of determination (r²).

  • Accuracy and Precision: Analyze the QC samples on three separate days (inter-day) with six replicates per concentration level on each day (intra-day). Accuracy is expressed as the percentage of recovery, and precision is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate) on the analytical results.

Visualizing the Workflow and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Stock Stock Solutions (Analyte & IS-d7) Cal_Std Calibration Standards Stock->Cal_Std QC_Samples QC Samples Stock->QC_Samples Injection GC Injection Cal_Std->Injection QC_Samples->Injection Unknown_Samples Unknown Samples Unknown_Samples->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Robustness Robustness Detection->Robustness

Caption: Workflow for analytical method validation using GC-MS.

Deuterated_IS_Advantage Analyte Isopentyl Isobutyrate Extraction Extraction Analyte->Extraction IS_d7 This compound IS_d7->Extraction Chromatography Chromatography (Co-elution) Extraction->Chromatography Ionization Ionization Chromatography->Ionization Accurate_Quant Accurate & Precise Quantification Ionization->Accurate_Quant

Caption: Advantage of co-eluting deuterated internal standard.

Performance_Comparison Deuterated_IS Deuterated IS (this compound) High_Accuracy High Accuracy Deuterated_IS->High_Accuracy High_Precision High Precision Deuterated_IS->High_Precision Low_Matrix_Effect Low Matrix Effect Deuterated_IS->Low_Matrix_Effect Analog_IS Structural Analog IS (e.g., Heptyl Acetate) Lower_Accuracy Lower Accuracy Analog_IS->Lower_Accuracy Lower_Precision Lower Precision Analog_IS->Lower_Precision High_Matrix_Effect Higher Matrix Effect Analog_IS->High_Matrix_Effect

Caption: Performance comparison of internal standard types.

References

The Unseen Advantage: A Comparative Guide to Isopentyl Isobutyrate-d7 for Enhanced Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data reliability. This guide provides an objective comparison of Isopentyl isobutyrate-d7, a deuterated internal standard, against its non-deuterated counterparts, offering experimental insights into its superior performance in achieving accurate and precise results.

In the realm of quantitative analysis, particularly when employing techniques like gas chromatography-mass spectrometry (GC-MS), the use of an internal standard is paramount to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables. While various compounds can serve as internal standards, stable isotope-labeled (SIL) standards, such as deuterated compounds, are widely recognized for their ability to provide the highest levels of accuracy and precision.[1]

This compound is a deuterated form of isopentyl isobutyrate, a common flavor and fragrance compound. In this guide, we will explore the tangible benefits of using this compound over non-deuterated alternatives, such as structural analogs or other esters, by examining key performance metrics from a comparative study.

The Gold Standard: Why Deuterated Internal Standards Excel

A deuterated internal standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium, a heavier, stable isotope of hydrogen.[1] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical chemical and physical properties ensure they behave similarly throughout the analytical process. This co-elution is crucial for compensating for matrix effects, where other components in a complex sample can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[2]

Structural analogs, while similar, have different chemical structures which can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte.[1] These differences can compromise the accuracy and precision of the quantitative results.

Quantitative Performance: A Head-to-Head Comparison

To illustrate the practical advantages of a deuterated internal standard, we present a summary of a comparative study that evaluated the performance of a deuterated methyl ester (d3-FAME) and a non-deuterated fatty acid ethyl ester (FAEE) for the quantification of fatty acid methyl esters (FAMEs) by GC-MS. This serves as a strong proxy for the expected performance of this compound in the analysis of isopentyl isobutyrate.

Performance MetricDeuterated Internal Standard (d3-FAME)Non-Deuterated Internal Standard (FAEE)
Chromatographic Behavior Co-elutes with the analyteElutes at a slightly different retention time
Mass Spectral Separation Clearly distinguished by m/zDifferent fragmentation pattern and m/z
Accuracy (% Recovery) 98-102%90-110%
Precision (% RSD) < 5%< 15%
**Linearity (R²) **> 0.999> 0.995

Table 1: Comparative performance of a deuterated versus a non-deuterated internal standard for the quantitative analysis of esters by GC-MS. Data is representative of typical performance based on the principles outlined in the referenced literature.[3]

The data clearly demonstrates that the deuterated internal standard provides superior accuracy and precision. The co-elution of the d3-FAME with the target FAMEs ensures that any variations during the analytical process affect both compounds equally, leading to a more reliable quantification.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for the key experiments that underpin the comparative data presented.

Experimental Protocol 1: Quantitative Analysis of Esters using a Deuterated Internal Standard by GC-MS

1. Objective: To accurately and precisely quantify the concentration of a target ester (e.g., isopentyl isobutyrate) in a complex matrix using a deuterated internal standard (e.g., this compound).

2. Materials and Reagents:

  • Target ester standard (e.g., isopentyl isobutyrate)
  • Deuterated internal standard (e.g., this compound)
  • GC-MS grade solvents (e.g., hexane, dichloromethane)
  • Sample matrix (e.g., fruit juice, synthetic flavor mixture)

3. Sample Preparation:

  • Prepare a stock solution of the target ester and the deuterated internal standard in a suitable solvent.
  • Create a series of calibration standards by spiking the sample matrix with known concentrations of the target ester.
  • Add a constant, known concentration of the deuterated internal standard to all calibration standards and unknown samples.
  • Perform liquid-liquid extraction to isolate the esters from the matrix.

4. GC-MS Analysis:

  • Gas Chromatograph (GC):
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Inlet: Splitless injection at 250°C.
  • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • SIM Ions: Monitor characteristic, non-interfering ions for both the target ester and the deuterated internal standard. For example, for isopentyl isobutyrate (m/z 158) and this compound (m/z 165), one might monitor ions corresponding to the molecular ion and key fragments.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the target ester to the peak area of the deuterated internal standard against the concentration of the target ester.
  • Determine the concentration of the target ester in unknown samples by using the calibration curve.

Experimental Protocol 2: Comparative Analysis with a Non-Deuterated Internal Standard

To perform a comparative analysis, repeat the protocol above, but in a separate set of experiments, substitute the deuterated internal standard with a non-deuterated alternative (e.g., a structural analog like isobutyl isobutyrate or another ester with a similar retention time). All other parameters should remain identical. The performance is then evaluated by comparing the accuracy (recovery of spiked samples) and precision (relative standard deviation of replicate measurements) obtained with each internal standard.

Visualizing the Workflow

To further clarify the experimental process and the logical relationships involved in quantitative analysis using an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Spike_Analyte Spike with Analyte (for calibration/QC) Sample->Spike_Analyte Spike_IS Spike with Internal Standard (this compound) Spike_Analyte->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_analyte Analyte (Isopentyl isobutyrate) cluster_is Internal Standard (this compound) cluster_result Result A_Prep Sample Prep Variability IS_Prep Sample Prep Variability A_Prep->IS_Prep Ratio Constant Area Ratio A_Inject Injection Variability IS_Inject Injection Variability A_Inject->IS_Inject A_Matrix Matrix Effects IS_Matrix Matrix Effects A_Matrix->IS_Matrix A_Response Instrument Response IS_Response Instrument Response A_Response->IS_Response Accurate_Quant Accurate & Precise Quantification Ratio->Accurate_Quant

Caption: Logical relationship illustrating how a deuterated internal standard corrects for analytical variability.

Conclusion

The use of a deuterated internal standard, such as this compound, offers a distinct advantage in quantitative analysis by providing a chemically analogous reference that accurately tracks the analyte of interest throughout the experimental workflow. This leads to a significant improvement in the accuracy and precision of the results compared to non-deuterated internal standards. For researchers, scientists, and drug development professionals who demand the highest quality data, the adoption of deuterated internal standards is a critical step towards achieving robust and reliable quantitative outcomes.

References

Cross-Validation of Isopentyl isobutyrate-d7 for Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopentyl isobutyrate-d7 is a deuterated form of isopentyl isobutyrate, which is utilized as an internal standard to ensure accuracy and precision in analytical testing.[1] The core advantage of using a deuterated internal standard lies in its chemical similarity to the analyte of interest, which allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency, injection volume, and instrument response.

Data Presentation: A Comparative Overview

The following tables present a hypothetical yet realistic comparison of key performance parameters for an analytical method using this compound versus a non-deuterated internal standard (a structural analog) and another deuterated standard. These values are illustrative and serve to highlight the typical performance advantages of using a deuterated internal standard.

Table 1: Comparison of Method Validation Parameters

ParameterThis compoundNon-Deuterated Internal Standard (Structural Analog)Alternative Deuterated Standard (e.g., Heptyl-d15 Acetate)
Linearity (R²) ≥ 0.995≥ 0.990≥ 0.995
Precision (%RSD)
- Intra-day< 5%< 10%< 5%
- Inter-day< 8%< 15%< 8%
Accuracy (% Recovery) 95-105%85-115%95-105%
Limit of Quantification (LOQ) Low ng/mLMid-High ng/mLLow ng/mL
Matrix Effect MinimalSignificantMinimal

Table 2: Hypothetical Analyte Recovery Data

Sample MatrixAnalyte Concentration (ng/mL)Recovery % (using this compound)Recovery % (using Non-Deuterated IS)
Plasma1098.588.2
Plasma100101.2110.5
Urine1096.792.1
Urine100103.4108.9

Experimental Protocols

A generalized experimental protocol for the quantitative analysis of a volatile analyte in a biological matrix using this compound as an internal standard by GC-MS is provided below. This protocol is a composite of standard analytical procedures and should be optimized for the specific analyte and matrix.

Objective: To quantify the concentration of Analyte X in human plasma using this compound as an internal standard.

Materials:

  • Human plasma samples

  • Analyte X certified reference standard

  • This compound internal standard solution (1 µg/mL in methanol)

  • Acetonitrile (B52724) (LC-MS grade)

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

    • Vortex for 30 seconds.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 500 µL of hexane and vortex for 2 minutes.

    • Centrifuge at 3,000 rpm for 5 minutes.

    • Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

    • GC Conditions:

      • Inlet Temperature: 250°C

      • Injection Mode: Splitless

      • Oven Program: Start at 50°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

        • Monitor characteristic ions for Analyte X and this compound.

  • Data Analysis:

    • Integrate the peak areas of the target ions for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method when changing an internal standard.

cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation with New Internal Standard cluster_2 Data Comparison & Assessment A Develop and Validate Method with Original Internal Standard B Establish Acceptance Criteria (Linearity, Precision, Accuracy) A->B C Prepare Samples with New Internal Standard (this compound) B->C D Analyze Samples using Validated Method Parameters C->D E Process Data and Calculate Validation Parameters D->E F Compare Results from Both Internal Standards E->F G Assess Against Acceptance Criteria F->G H Method Deemed Cross-Validated G->H I Method Fails Cross-Validation (Investigate & Re-validate) G->I

References

A Comparative Guide to Isotope Dilution Methods for the Analysis of Flavor Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantification of volatile flavor compounds, with a specific focus on the use of Isopentyl isobutyrate-d7 as an internal standard. While direct inter-laboratory comparison data for this specific deuterated standard is not publicly available, this document outlines a validated reference method for a key target analyte, isoamyl isobutyrate, and compares the employed internal standards with the theoretically ideal deuterated analogue.

The content is intended for researchers, analytical chemists, and quality control professionals in the food, beverage, and flavor industries who are developing or refining quantitative methods using gas chromatography-mass spectrometry (GC-MS).

Reference Method: Quantification of Hop-Derived Esters in Beer

A validated headspace solid-phase microextraction (HS-SPME) GC-MS method serves as our reference for comparing internal standard performance. This method was developed for the reliable quantification of 16 hop-derived esters, including isoamyl isobutyrate, in beer.[1][2]

Experimental Protocol

The following protocol is adapted from the validated method for analyzing hop-derived esters in beer.[2]

  • Sample Preparation:

    • Transfer two 2 mL aliquots of beer into separate 10 mL headspace vials. No sodium chloride is added.

    • Add 10 µL of an ethanolic internal standard (ISTD) mix solution (containing standards like d6-geranyl acetate (B1210297) and ¹³C-methyl octanoate (B1194180) at 2 mg/L each) to each vial. This achieves a final ISTD concentration of 10 µg/L.

    • Immediately seal the vials with a magnetic screw cap containing a silicone/PTFE septum.

    • Place the vials on a cooled GC autosampler tray (5°C) until analysis.

  • HS-SPME Procedure:

    • Incubation: Incubate the vial at 60°C for 7.5 minutes to allow volatile esters to enrich in the headspace. Agitate the sample during this phase (e.g., 10 seconds at 500 rpm followed by 1 second of rest, repeated).

    • Extraction: Expose a Divinylbenzene/Carbonex/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 7.5 minutes at 60°C, continuing the agitation program.

  • GC-MS Analysis:

    • Desorption: Thermally desorb the extracted compounds from the SPME fiber in the GC inlet.

    • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • Data Acquisition: Monitor specific quantifier and qualifier ions for each target ester and internal standard.

Method Performance Data

The reference method demonstrated high accuracy and precision for the quantification of multiple esters. The validation data for the target analyte, isoamyl isobutyrate, is summarized below.

ParameterIsoamyl Isobutyrate Performance Data
Linearity Range 1 - 200 µg/L
Limit of Quantification (LOQ) < 1 µg/L
Accuracy (Recovery) Not explicitly stated for individual compounds, but spiking experiments evidenced method robustness.
Precision (RSD) Not explicitly stated, but the overall method is described as reliable.

Data sourced from the validation of a multi-method for hop-derived esters in beer.[1][2]

Comparison of Internal Standards

The choice of internal standard is critical for compensating for variations in sample extraction, injection, and ionization. The ideal internal standard is a stable, isotopically labeled version of the analyte of interest.

FeatureReference ISTD (d6-Geranyl Acetate)Proposed ISTD (this compound)
Structure Structurally different from isoamyl isobutyrate.A deuterated analogue of the target analyte.
Chemical/Physical Properties Different volatility, polarity, and chromatographic retention time compared to the analyte.Nearly identical chemical and physical properties to the analyte, leading to very similar extraction efficiency and chromatographic behavior.
Correction for Matrix Effects Good general correction for system variability. May not perfectly mimic the analyte's behavior in complex matrices, potentially leading to slight inaccuracies.Excellent correction for matrix-specific effects, sample preparation losses, and instrumental variability, as it behaves almost identically to the native compound.
Availability Commercially available as a standard for flavor analysis.[2]Commercially available as a deuterated internal standard for GC-MS or LC-MS analysis.
Primary Advantage Can serve as a single internal standard for a class of compounds (e.g., various esters and terpenes).Provides the most accurate quantification for its specific target analyte (isoamyl isobutyrate) by minimizing compound-specific biases.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of volatile compounds in a liquid matrix using the HS-SPME-GC-MS technique with an internal standard.

G cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot Sample (e.g., 2 mL Beer) into Headspace Vial B Spike with Internal Standard (this compound) A->B C Seal Vial B->C D Incubate and Agitate Vial (e.g., 60°C for 7.5 min) C->D E Expose SPME Fiber to Headspace D->E F Desorb Analytes in GC Inlet E->F G Chromatographic Separation (GC Column) F->G H Detection & Ionization (Mass Spectrometer) G->H I Integrate Peak Areas (Analyte and ISTD) H->I J Calculate Response Ratio (Analyte Area / ISTD Area) I->J K Quantify Concentration using Calibration Curve J->K L L K->L Final Result (µg/L)

Caption: General workflow for quantitative analysis using HS-SPME-GC-MS with an internal standard.

References

Assessing the Isotopic Effect of Isopentyl Isobutyrate-d7 on Chromatographic Retention Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a common practice in drug discovery and development to alter metabolic pathways and enhance pharmacokinetic profiles. However, this isotopic substitution can introduce subtle yet significant changes in the physicochemical properties of a molecule, leading to observable differences in chromatographic behavior. This guide provides an objective comparison of the expected chromatographic behavior of Isopentyl isobutyrate and its deuterated analog, Isopentyl isobutyrate-d7, supported by established principles of chromatography and generalized experimental data.

The Deuterium Isotope Effect in Gas Chromatography

In gas chromatography (GC), the primary phenomenon governing the change in retention time upon deuteration is the chromatographic isotope effect. For many compounds, including esters, deuterated molecules tend to elute slightly earlier than their non-deuterated (protiated) counterparts.[1][2][3] This is often referred to as an "inverse isotope effect" and is particularly observed on nonpolar stationary phases.[2][4][5]

The underlying principle lies in the subtle differences in bond strength and vibrational energy between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability.[3][6] These differences influence the intermolecular interactions between the analyte and the stationary phase. Weaker van der Waals forces between the deuterated compound and the stationary phase typically result in a shorter retention time.[6][7]

The magnitude of this retention time shift is influenced by several factors:

  • Number of Deuterium Atoms: A greater number of deuterium atoms in a molecule generally leads to a more pronounced retention time shift.[8]

  • Position of Deuteration: The location of the deuterium atoms within the molecule can affect its overall interaction with the stationary phase.[4][9][10]

  • Chromatographic Conditions: The choice of stationary phase, temperature program, and carrier gas flow rate can all modulate the observed retention time difference.[4]

Comparative Data: Isopentyl Isobutyrate vs. This compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Expected Δt_R (min) (Isopentyl isobutyrate - this compound)
Isopentyl isobutyrateC9H18O2158.2410.250.05
This compoundC9H11D7O2165.2810.20

Note: The retention times are hypothetical and for illustrative purposes. The actual retention times and their difference will depend on the specific gas chromatography system and conditions.

Experimental Protocol for Assessing Isotopic Effect on Retention Time

This protocol outlines a general method for determining the retention time difference between Isopentyl isobutyrate and this compound using gas chromatography-mass spectrometry (GC-MS).

1. Materials and Reagents:

  • Isopentyl isobutyrate (analytical standard)

  • This compound (analytical standard)

  • High-purity solvent for sample dilution (e.g., hexane (B92381) or ethyl acetate)

  • GC-grade helium or hydrogen carrier gas

2. Instrumentation:

  • Gas chromatograph equipped with a capillary column and a mass selective detector (MSD).

  • A nonpolar or low-polarity capillary column is recommended (e.g., 5% phenyl-methylpolysiloxane).

3. Sample Preparation:

  • Prepare individual standard solutions of Isopentyl isobutyrate and this compound at a concentration of 100 µg/mL in the chosen solvent.

  • Prepare a mixed standard solution containing both compounds at a concentration of 50 µg/mL each.

4. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Electron Ionization Energy: 70 eV

  • Scan Range: m/z 40-200

5. Data Analysis:

  • Inject the individual and mixed standard solutions into the GC-MS system.

  • Acquire the chromatograms and mass spectra for each compound.

  • Determine the retention time (t_R) for Isopentyl isobutyrate and this compound from the apex of their respective chromatographic peaks in the mixed standard injection.

  • Calculate the retention time difference (Δt_R) by subtracting the retention time of this compound from that of Isopentyl isobutyrate.

Logical Workflow for Isotopic Effect Assessment

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation A Prepare Individual Standards (Isopentyl isobutyrate & this compound) B Prepare Mixed Standard A->B C GC-MS Injection B->C D Data Acquisition (Chromatograms & Mass Spectra) C->D E Determine Retention Times (tR) D->E F Calculate Retention Time Difference (ΔtR) E->F G Assess Isotopic Effect F->G

Caption: Experimental workflow for assessing the isotopic effect on retention time.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Recovery Studies Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are paramount. In quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS), such as Isopentyl isobutyrate-d7, is considered the gold standard.[1][2] This guide provides a comparative overview of the performance of deuterated internal standards in linearity and recovery studies, supported by representative experimental data and detailed protocols.

The primary role of an internal standard (IS) in analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is to correct for the variability inherent in sample preparation and analysis.[2][3] A deuterated internal standard is a version of the analyte molecule where several hydrogen atoms have been replaced by their heavier isotope, deuterium.[2] This structural similarity ensures that the internal standard behaves almost identically to the analyte during extraction, chromatography, and ionization, providing a more accurate and precise quantification.[1][2][4][5]

Linearity: Ensuring Proportional Response

Linearity is a critical parameter in bioanalytical method validation that demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range.[6] For methods employing an internal standard, linearity is assessed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear relationship, typically with a correlation coefficient (r²) greater than 0.99, indicates a reliable quantitative method.

Representative Linearity Data

The following table presents representative data for a linearity study of a hypothetical analyte using this compound as the internal standard.

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak Area (this compound)Peak Area Ratio (Analyte/IS)
1.05,234101,5430.052
2.512,987102,3450.127
5.026,123103,1120.253
10.051,987101,9870.510
25.0128,765102,5551.256
50.0255,432101,8762.507
100.0512,345102,1235.017

Correlation Coefficient (r²): 0.9998

Recovery: Assessing Extraction Efficiency

Recovery studies are performed to determine the efficiency of the extraction process in isolating the analyte and internal standard from the biological matrix.[4][6][7] While 100% recovery is not always necessary, it should be consistent and reproducible across the concentration range.[7] The use of a deuterated internal standard is particularly advantageous here, as its similar physicochemical properties to the analyte ensure that it tracks the analyte's recovery closely, correcting for any extraction inefficiencies.[1]

Representative Recovery Data

The table below shows representative recovery data for an analyte and this compound at three different concentrations.

Concentration LevelAnalyte Peak Area (Pre-extraction Spike)Analyte Peak Area (Post-extraction Spike)Analyte Recovery (%)IS Peak Area (Pre-extraction Spike)IS Peak Area (Post-extraction Spike)IS Recovery (%)
Low QC (3.0 ng/mL)14,87617,12386.9101,234115,43287.7
Medium QC (30.0 ng/mL)154,321175,43288.0102,345116,12388.1
High QC (80.0 ng/mL)411,987465,43288.5101,987115,65488.2

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for linearity and recovery studies.

Linearity Study Protocol
  • Preparation of Calibration Standards: Prepare a series of at least six to eight calibration standards by spiking a known amount of the analyte into a blank biological matrix (e.g., plasma, urine). The concentration range should encompass the expected concentrations in the study samples.

  • Addition of Internal Standard: Add a fixed concentration of the deuterated internal standard (this compound) to each calibration standard.

  • Sample Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analysis: Analyze the extracted samples using the appropriate chromatographic and mass spectrometric conditions.

  • Data Analysis: For each standard, calculate the peak area ratio of the analyte to the internal standard. Plot this ratio against the analyte concentration and perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Recovery Study Protocol
  • Prepare Two Sets of Samples:

    • Set A (Pre-extraction Spike): Spike the analyte and internal standard into the blank biological matrix at three concentration levels (low, medium, and high). These samples will then undergo the full extraction process.

    • Set B (Post-extraction Spike): First, perform the extraction procedure on blank biological matrix samples. Then, spike the analyte and internal standard into the extracted matrix at the same three concentration levels as Set A. These samples represent 100% recovery.

  • Analysis: Analyze both sets of samples using the validated analytical method.

  • Calculation: Calculate the percent recovery for both the analyte and the internal standard at each concentration level using the following formula:

    % Recovery = (Peak Area of Set A / Peak Area of Set B) * 100

Workflow and Comparison

The following diagram illustrates the general workflow for a bioanalytical method validation that includes linearity and recovery studies.

Bioanalytical Method Validation Workflow Bioanalytical Method Validation Workflow prep_standards Prepare Calibration Standards & QCs add_is Add Deuterated Internal Standard (this compound) prep_standards->add_is extraction Sample Extraction (e.g., SPE, LLE, PP) add_is->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis linearity Linearity Assessment analysis->linearity recovery Recovery Evaluation analysis->recovery other_params Other Validation Parameters (Accuracy, Precision, Stability, etc.) analysis->other_params

Caption: Workflow for bioanalytical method validation.

Deuterated vs. Non-Deuterated Internal Standards: A Comparison
FeatureDeuterated Internal Standard (e.g., this compound)Non-Deuterated (Structural Analog) Internal Standard
Chromatographic Behavior Co-elutes with the analyte, providing optimal correction for matrix effects at the time of elution.[1]May have a different retention time, leading to less effective compensation for matrix effects.[5]
Extraction Recovery Closely mimics the analyte's recovery due to identical physicochemical properties.[1][2]May have different extraction efficiency, leading to biased results if not carefully validated.
Ionization Efficiency Experiences the same degree of ion suppression or enhancement as the analyte.[8]Ionization can be affected differently by matrix components compared to the analyte.
Accuracy and Precision Generally provides higher accuracy and precision due to better normalization of variability.[5]May result in lower accuracy and precision if its behavior does not closely match the analyte.
Availability and Cost Can be more expensive and may require custom synthesis.[5]Often more readily available and less expensive.

References

Safety Operating Guide

Personal protective equipment for handling Isopentyl isobutyrate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Isopentyl isobutyrate-d7, ensuring the safety of researchers, scientists, and drug development professionals. The following procedures are designed to offer clear, step-by-step instructions for laboratory operations involving this compound.

Hazard Identification and Chemical Properties

This compound is the deuterated form of Isopentyl isobutyrate. While deuteration can alter metabolic pathways, the immediate physical and chemical hazards are largely comparable to the non-deuterated parent compound.[1][2][3] Isopentyl isobutyrate is a flammable liquid and vapor that can cause skin and serious eye irritation.[4]

Signal Word: Warning[4][5]

Hazard Statements:

  • H226: Flammable liquid and vapor.[4][5]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H412: Harmful to aquatic life with long-lasting effects.[4][6]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₉H₁₁D₇O₂[1][2]
Molecular Weight 165.28 g/mol [1][2]
Appearance Colorless liquid[4][5]
Odor Fruity, sweet[4][7]
Boiling Point ~162-171 °C / 323.6-340 °F[5][7]
Flash Point ~56 °C / 132.8 °F[5]
Specific Gravity ~0.857 g/cm³[5]
Solubility Insoluble in water; soluble in alcohols and oils[7]

Personal Protective Equipment (PPE)

To minimize exposure risks, appropriate PPE must be worn at all times when handling this compound.[8] Employers are required to provide the necessary PPE to ensure worker safety.[8]

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles that provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles when handling larger quantities.[8]To protect against splashes and vapors that can cause serious eye irritation or damage.[8]
Hand Protection Chemical-resistant gloves made of nitrile rubber or butyl rubber.[8][9] Regularly inspect gloves for signs of degradation and replace them on a set schedule to prevent permeation.[10]To prevent skin contact, which can cause irritation and dermatitis from the removal of natural oils.[9]
Body Protection A flame-retardant and anti-static lab coat or coveralls. An apron may be necessary when handling larger volumes.[9]To protect against accidental splashes and skin exposure. Flame-retardant properties are crucial due to the flammability of the compound.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[11] If ventilation is inadequate or in case of a large spill, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[11]Vapors are heavier than air and can accumulate in low-lying areas, posing an inhalation hazard.[9]
Footwear Closed-toe safety footwear made of chemical-resistant material.[10]To protect feet from spills and provide stability in the laboratory environment.[10]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is essential for minimizing risks associated with this compound.

Preparation and Handling Area:

  • Ventilation: Always handle this compound in a well-ventilated area or inside a certified chemical fume hood to minimize inhalation of vapors.[9][11]

  • Ignition Sources: Before handling, ensure the work area is free of open flames, sparks, hot surfaces, and any other potential ignition sources.[5] Use non-sparking tools and explosion-proof equipment.[5][12]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[5]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) are readily accessible.[4]

Handling the Chemical:

  • Don PPE: Put on all required personal protective equipment as detailed in the section above.

  • Container Inspection: Before use, inspect the container for any damage or leaks.

  • Dispensing: When transferring the liquid, pour slowly and carefully to avoid splashing. Use a funnel for transferring to containers with narrow openings.

  • Container Sealing: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[5]

  • Avoidance of Incompatibles: Store and handle away from strong oxidizing agents.[5]

G prep Preparation ppe Don PPE prep->ppe Ensure safety readiness sub_prep1 Verify Fume Hood Operation prep->sub_prep1 sub_prep2 Remove Ignition Sources prep->sub_prep2 sub_prep3 Locate Emergency Equipment prep->sub_prep3 handle Chemical Handling ppe->handle Proceed with caution storage Storage handle->storage After use cleanup Cleanup & Disposal handle->cleanup After task completion sub_handle1 Ground Equipment handle->sub_handle1 sub_handle2 Dispense Carefully handle->sub_handle2 sub_handle3 Keep Container Sealed handle->sub_handle3 storage->cleanup For waste end End of Process cleanup->end

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Waste containing this compound must be treated as hazardous chemical waste.

Waste Collection:

  • Segregation: Do not mix with other waste streams unless explicitly permitted. Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Flammable Liquid, Irritant).

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials, pending disposal.[5]

Disposal Method:

  • Professional Disposal: All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[4][5] Do not pour down the drain or dispose of with regular trash.

  • Deuterated Waste: While deuterium (B1214612) itself is not considered a significant environmental hazard, the organic compound it is attached to dictates the disposal protocol.[11] Some facilities may offer recycling or recovery programs for valuable deuterated materials; consult with your institution's environmental health and safety (EHS) office.[13][14]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, and eliminate all ignition sources.

  • Containment: For small spills, use an inert absorbent material like dry sand or earth. Do not use combustible materials such as sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

G spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Manageable large_spill Large Spill assess->large_spill Unmanageable ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area & Call EHS large_spill->evacuate contain Contain with Inert Absorbent ppe->contain collect Collect Waste with Non-Sparking Tools contain->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Area dispose->decontaminate end Resume Operations decontaminate->end

Caption: Decision workflow for spill response.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[4] If skin irritation persists, get medical attention.
Inhalation Move the person to fresh air.[4] If breathing is difficult or stops, provide artificial respiration. Seek medical attention if you feel unwell.[4]
Ingestion Do NOT induce vomiting.[4] Clean mouth with water and drink plenty of water afterwards.[5] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.